PD173956
Description
Properties
CAS No. |
305820-76-2 |
|---|---|
Molecular Formula |
C20H13Cl2FN4O |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
6-(2,6-dichlorophenyl)-2-(4-fluoroanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H13Cl2FN4O/c1-27-18-11(9-14(19(27)28)17-15(21)3-2-4-16(17)22)10-24-20(26-18)25-13-7-5-12(23)6-8-13/h2-10H,1H3,(H,24,25,26) |
InChI Key |
ZSHRAUSJZQDIJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD 173956 PD-173956 PD173956 |
Origin of Product |
United States |
Foundational & Exploratory
PD173074: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases (RTKs) pivotal in cellular processes such as proliferation, differentiation, and angiogenesis.[1][2] This pyrido[2,3-d]pyrimidine compound primarily targets FGFR1 and FGFR3, with additional activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] Its mechanism of action is centered on competitive inhibition of ATP binding to the kinase domain of these receptors, thereby blocking their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] This targeted inhibition of the FGFR pathway has established PD173074 as an invaluable tool in cancer research and developmental biology, facilitating the investigation of FGFR's role in various pathological and physiological states.[1] This guide provides a comprehensive overview of PD173074's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved.
Core Mechanism of Action: ATP-Competitive Inhibition
PD173074 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of FGFRs.[1][2] This binding action prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor.[1][2] The inhibition of autophosphorylation is the critical step that halts the initiation of downstream signaling pathways typically triggered by the binding of fibroblast growth factors (FGFs).[2][4]
Primary Molecular Targets and Selectivity
The primary targets of PD173074 are FGFR1 and FGFR3.[1] It also demonstrates inhibitory effects on VEGFR2, though with lower potency compared to its primary targets.[1][3] A key feature of PD173074 is its high selectivity for FGFRs over other tyrosine kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src, for which the inhibitory concentrations are approximately 1000-fold greater.[2][3] This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.
Quantitative Inhibitory Activity
The potency of PD173074 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC₅₀) and inhibitory constant (Kᵢ) values serving as key metrics.
In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (nM) | Notes |
| FGFR1 | ~25 | Potent inhibition.[3][5] |
| FGFR3 | 5 | High-affinity inhibition.[6] |
| VEGFR2 | 100 - 200 | Moderate inhibition.[3] |
| PDGFR | 17600 | Significantly lower potency, indicating selectivity. |
| c-Src | 19800 | Significantly lower potency, indicating selectivity. |
| EGFR | > 50000 | Negligible inhibition. |
| InsR | > 50000 | Negligible inhibition. |
| MEK | > 50000 | Negligible inhibition. |
| PKC | > 50000 | Negligible inhibition. |
Cell-Based Assay Activity
| Assay Type | Cell Line | IC₅₀ (nM) | Notes |
| FGFR1 Autophosphorylation | NIH 3T3 | 1 - 5 | Demonstrates potent inhibition of receptor activation in a cellular context.[7] |
| VEGFR2 Autophosphorylation | NIH 3T3 | 100 - 200 | Effective inhibition of VEGFR2 signaling in cells.[7] |
| Cell Viability (FGFR3-expressing) | KMS11, KMS18 | < 20 | Shows potent anti-proliferative effects in cancer cells dependent on FGFR3 signaling.[3][7] |
Signaling Pathways and Downstream Effects
Inhibition of FGFR autophosphorylation by PD173074 prevents the recruitment and activation of downstream signaling proteins. This leads to the suppression of major signaling cascades, including:
-
RAS-RAF-MAPK-ERK Pathway: This pathway is crucial for cell proliferation and differentiation. Inhibition of this pathway by PD173074 contributes to its anti-proliferative effects.[4]
-
PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival, growth, and metabolism. By blocking this pathway, PD173074 can induce apoptosis and inhibit cell growth.[4]
-
JAK-STAT Pathway: This pathway is involved in cell proliferation and differentiation, and its inhibition can contribute to the anti-tumor effects of PD173074.[4]
The collective inhibition of these pathways results in reduced cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells that are dependent on FGFR signaling.[2]
Experimental Protocols
The characterization of PD173074's mechanism of action relies on a variety of standard laboratory techniques.
Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination
This protocol outlines a general procedure for determining the IC₅₀ of PD173074 against a target kinase, such as FGFR1.[7]
Materials:
-
Recombinant human FGFR1 kinase
-
PD173074 (stock solution in DMSO)
-
Poly(Glu, Tyr) 4:1 substrate
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Phosphocellulose filter plates
-
Wash Buffer (e.g., 0.5% Phosphoric Acid)
-
Scintillation counter
Methodology:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a serial dilution of PD173074 in Kinase Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Set up Kinase Reaction: In a 96-well plate, add the kinase, substrate, and PD173074 (or DMSO control) to the Kinase Assay Buffer.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture Substrate: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash: Wash the filter plate multiple times with Wash Buffer to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Subtract the background counts (no enzyme control). Plot the percentage of kinase inhibition against the logarithm of the PD173074 concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay
This protocol describes how to assess the effect of PD173074 on the viability of cancer cell lines.
Materials:
-
FGFR-dependent cancer cell lines (e.g., KMS11, KMS18)
-
Complete cell culture medium
-
PD173074 (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PD173074. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control. Plot the percentage of cell viability against the logarithm of the PD173074 concentration and determine the IC₅₀ value.
References
PD173074: A Technical Guide to a Potent and Selective FGFR1 and FGFR3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] Primarily targeting FGFR1 and FGFR3, it also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] This pyrido[2,3-d]pyrimidine compound has been instrumental in elucidating the role of FGFR signaling in diverse cellular processes, including proliferation, differentiation, angiogenesis, and survival.[1][2] Its high selectivity and nanomolar potency have established it as a critical tool in cancer research, developmental biology, and studies of pluripotent stem cells.[1][3] This document provides a comprehensive technical overview of PD173074, detailing its mechanism of action, quantitative inhibitory data, affected signaling pathways, and detailed experimental protocols.
Mechanism of Action
PD173074 functions as a reversible, ATP-competitive inhibitor, binding to the kinase domain of FGFR1 and FGFR3.[1][2][4] This binding action physically obstructs the ATP-binding pocket, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor's intracellular domain.[1] Consequently, ligand-induced receptor autophosphorylation is blocked, which is the critical initial step for receptor activation.[1][4] The inhibition of autophosphorylation prevents the recruitment and activation of downstream signaling adaptors and enzymes, effectively abrogating the entire signaling cascade.[1][2] While potent against FGFR1 and FGFR3, PD173074 is significantly less active against other tyrosine kinases such as EGFR, PDGFR, c-Src, and insulin receptor, as well as serine/threonine kinases like MEK and PKC, highlighting its selectivity.[4][5][6]
Quantitative Data: In Vitro and Cellular Activity
The inhibitory potency of PD173074 has been extensively quantified in both cell-free biochemical assays and cell-based functional assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency for FGFR1 and FGFR3.
Table 1: In Vitro Kinase Inhibition Profile of PD173074
| Target Kinase | Assay Type | IC₅₀ (nM) | Source(s) |
| FGFR3 | Cell-free kinase assay | 5 | [3][5][6] |
| FGFR1 | Cell-free kinase assay | 21.5 - 25 | [3][4][5][7] |
| VEGFR2 | Cell-free kinase assay | ~100 | [4][5][6] |
| PDGFR | Cell-free kinase assay | 17,600 | [5][6] |
| c-Src | Cell-free kinase assay | 19,800 | [5][6] |
| EGFR | Cell-free kinase assay | >50,000 | [5][6] |
| InsR | Cell-free kinase assay | >50,000 | [5][6] |
| MEK | Cell-free kinase assay | >50,000 | [5][6] |
| PKC | Cell-free kinase assay | >50,000 | [1][5][6] |
Table 2: Cellular Activity and In Vivo Effects of PD173074
| Cell Line / Model | Assay Type | Effect | IC₅₀ / Concentration | Source(s) |
| NIH 3T3 (FGFR1 Overexpressing) | Autophosphorylation Inhibition | Potent inhibition of receptor activation | 1 - 5 nM | [4][8][9] |
| Multiple Myeloma Cells (FGFR3 Expressing) | Autophosphorylation Inhibition | Potent inhibition of receptor activation | ~5 nM | [4] |
| KMS11, KMS18 (Multiple Myeloma) | Cell Viability | Potent anti-proliferative effects | < 20 nM | [4] |
| Granule Neurons | FGF-2 Mediated Survival | Inhibition of survival | 12 nM | [4] |
| HOC313, KOSCC25B, KOSCC33A (HNSCC) | Cell Growth & Invasion | Suppression of growth and invasion | 15 nM | [8] |
| TFK-1 (Cholangiocarcinoma) | Cell Viability (MTT) | Dose-dependent reduction in viability | ~6.6 µM | [10] |
| KKU-213 (Cholangiocarcinoma) | Cell Viability (MTT) | Dose-dependent reduction in viability | ~8.4 µM | [10] |
| RBE (Cholangiocarcinoma) | Cell Viability (MTT) | Dose-dependent reduction in viability | ~11 µM | [10] |
| H-510, H-69 SCLC Xenografts | In Vivo Tumor Growth | Blocked tumor growth, increased survival | Oral Administration | [2][5][6] |
| Mouse Cornea Model | Angiogenesis | Inhibition of FGF- and VEGF-induced angiogenesis | 1-2 mg/kg/day | [2][4][5] |
Signaling Pathway Inhibition
The binding of a Fibroblast Growth Factor (FGF) ligand, facilitated by heparan sulfate proteoglycans (HSPG), triggers FGFR dimerization and trans-autophosphorylation of tyrosine residues within the kinase domain.[2] This event creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules to initiate downstream cascades. PD173074's blockade of autophosphorylation effectively shuts down these pathways.[2][11]
Key Downstream Pathways Inhibited by PD173074:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation, this pathway's activation is consistently blocked by PD173074, as evidenced by reduced phosphorylation of ERK1/2.[1][12][13]
-
PI3K-AKT Pathway: Important for cell survival and growth, this pathway is inhibited, leading to decreased phosphorylation of AKT.[2][11][12]
-
PLCγ Pathway: This pathway is involved in calcium signaling and protein kinase C activation.[2]
-
JAK-STAT Pathway: In some contexts, FGFR activation can trigger this pathway, which is also inhibited by PD173074.[11][14]
Experimental Protocols
The following protocols are representative methodologies for characterizing the inhibitory activity of PD173074.
In Vitro Kinase Assay for IC₅₀ Determination (Radiometric)
This protocol outlines a radiometric filter-binding assay to directly measure the inhibition of purified FGFR1 kinase activity.[2][4][15]
Materials:
-
Recombinant full-length human FGFR1 kinase
-
PD173074 (stock solution in DMSO)
-
Poly(Glu, Tyr) 4:1 (substrate)
-
[γ-³²P]ATP
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, 0.2 mM Sodium Orthovanadate
-
Stop Solution: 30% Trichloroacetic Acid (TCA)
-
Wash Buffer: 0.5% Phosphoric Acid
-
96-well reaction plates and glass-fiber filter mats
-
Scintillation counter
Methodology:
-
Reagent Preparation: Prepare serial dilutions of PD173074 in DMSO. Prepare a reaction mix in the Kinase Assay Buffer containing the substrate (final concentration 750 µg/mL) and FGFR1 enzyme (60-75 ng per reaction).[2][4]
-
Inhibitor Pre-incubation: Add the diluted PD173074 or DMSO vehicle control to the wells of a 96-well plate. Add the enzyme/substrate mix and pre-incubate for 10 minutes at 25°C to allow for inhibitor binding.[4][15]
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 5 µM.[2][4]
-
Incubation: Incubate the plate for 10 minutes at 25°C.[2][4]
-
Reaction Termination: Stop the reaction by adding 30% TCA.[2]
-
Substrate Capture: Spot the reaction mixture onto glass-fiber filter mats to precipitate and capture the radiolabeled substrate.[2]
-
Washing: Wash the filters extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[16]
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.[2]
-
Data Analysis: Calculate the percentage of kinase inhibition for each PD173074 concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
Cell Viability Assay (MTT)
This protocol is used to assess the effect of PD173074 on the viability and proliferation of cancer cell lines.[1][2][14]
Materials:
-
Target cell line (e.g., FGFR-dependent cancer cells)
-
Complete cell culture medium
-
PD173074 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of PD173074. Include a vehicle control (DMSO) and a positive control for cell death if desired.[2]
-
Incubation: Incubate the cells for a specified period, typically 24 to 72 hours, under standard cell culture conditions.[1][14]
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[1][14]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~540-570 nm.[14]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against PD173074 concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[1]
Western Blot Analysis of FGFR Phosphorylation
This protocol is used to directly visualize the inhibition of FGFR autophosphorylation within a cellular context.[14][16]
Materials:
-
Target cell line
-
Serum-free medium
-
FGF ligand (e.g., FGF2)
-
PD173074
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Starvation: Grow cells to ~80% confluency. To reduce basal receptor phosphorylation, starve the cells in serum-free medium for several hours (e.g., 4-24 hours).[16]
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of PD173074 or a vehicle control for 1-2 hours.[16]
-
Ligand Stimulation: Stimulate the cells with the appropriate FGF ligand for a short period (e.g., 10-15 minutes) to induce FGFR phosphorylation.[16]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[14][16]
-
Immunoblotting:
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[14]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total FGFR and a loading control to confirm equal protein loading.
Conclusion
PD173074 is a well-characterized and highly selective inhibitor of FGFR1 and FGFR3, with secondary activity against VEGFR2.[1] Its potent, ATP-competitive mechanism of action makes it an invaluable research tool for investigating the roles of FGFR signaling in health and disease.[1][2] The inhibitor has demonstrated efficacy in blocking key oncogenic signaling pathways, reducing cell proliferation and survival in various cancer models, and inhibiting angiogenesis in vivo.[1][4][5] The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the FGFR signaling axis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain | The EMBO Journal [link.springer.com]
- 8. The FGFR1 inhibitor PD173074 induces mesenchymal–epithelial transition through the transcription factor AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
PD173074: A Comprehensive Technical Profile of a Selective FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] This pyrido[2,3-d]pyrimidine compound has become an invaluable tool in research for understanding the roles of FGFR signaling in various cellular processes, including proliferation, differentiation, and angiogenesis.[1][3] Primarily targeting FGFR1 and FGFR3, it also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][4] Its high selectivity and potent activity have established it as a critical compound in cancer research and developmental biology.[1][3] This technical guide provides an in-depth overview of PD173074, including its selectivity profile, mechanism of action, detailed experimental protocols, and the relevant signaling pathways.
Mechanism of Action
PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors.[1][2] This binding action prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor, thereby blocking autophosphorylation and subsequent activation.[1][2][3] By inhibiting this crucial step, PD173074 effectively halts the initiation of downstream signaling cascades.[1][2][3]
Data Presentation: Selectivity Profile of PD173074
The inhibitory activity of PD173074 has been quantified through various in vitro and cell-based assays, with IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values serving as key measures of its potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile
| Target Kinase | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Selectivity vs. Other Kinases |
| FGFR1 | Cell-free | ~21.5 - 25[3][5][6] | ~40[3][4] | ~1000-fold vs. PDGFR and c-Src[4][5] |
| FGFR3 | Cell-free | 5[3][5][7] | - | Highly potent against this family member[5] |
| VEGFR2 | Cell-free | ~100 - 200[3][4][5] | - | Potent inhibition, though less so than FGFRs[5] |
| PDGFR | Cell-free | 17,600[3][5] | - | Significantly lower potency[5] |
| c-Src | Cell-free | 19,800[5] | - | Significantly lower potency[5] |
| EGFR | Cell-free | >50,000[5] | - | Negligible activity[5] |
| InsR | Cell-free | >50,000[5] | - | Negligible activity[5] |
| MEK | Cell-free | >50,000[5] | - | Negligible activity[5] |
| PKC | Cell-free | >50,000[1] | - | Negligible activity[1] |
Table 2: Cellular Activity Profile
| Cellular Process | Cell Line | IC₅₀ (nM) | Notes |
| FGFR1 Autophosphorylation | NIH3T3 | 1 - 5[5] | Demonstrates potent inhibition of receptor activation.[5] |
| VEGFR2 Autophosphorylation | NIH3T3 | 100 - 200[5] | Effective inhibition of VEGFR2 signaling.[5] |
| Cell Viability (FGFR3-expressing) | KMS11, KMS18 | < 20[5][6] | Shows potent anti-proliferative effects in cancer cells dependent on FGFR3 signaling.[5][6] |
| FGF-2 Enhancement of Granule Neuron Survival | Cerebellar Granule Neurons | 8[4] | Potent reduction in FGF-2 mediated survival. |
Signaling Pathway Inhibition
PD173074 effectively blocks the signaling cascades initiated by the binding of fibroblast growth factor (FGF) to its receptor. A primary downstream pathway affected is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation and survival.[1] By inhibiting FGFR autophosphorylation, PD173074 prevents the recruitment and activation of downstream signaling proteins, leading to a reduction in MAPK activation.[1]
References
PD173074 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), demonstrating high selectivity for FGFR1 and FGFR3.[1][2][3][4] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit with lower potency.[1][3][4] This synthetic pyrido[2,3-d]pyrimidine compound has become an invaluable tool in cell biology and cancer research for elucidating the roles of FGFR signaling in various physiological and pathological processes, including cell proliferation, differentiation, angiogenesis, and survival.[1] Dysregulation of the FGFR signaling network is a known driver in multiple cancers, making it a key target for therapeutic intervention.[5] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by PD173074, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
PD173074 exerts its inhibitory effects by binding to the ATP-binding pocket within the kinase domain of FGFRs. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[1] The primary signaling pathways affected by the inhibition of FGFRs are the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[6]
Quantitative Data Summary
The inhibitory activity of PD173074 against various kinases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| FGFR1 | ~25 | Cell-free | [3] |
| FGFR1 (autophosphorylation) | 1-5 | Cell-based | [3] |
| FGFR3 | 5 | Cell-free | |
| FGFR3 (autophosphorylation) | ~5 | Cell-based | |
| VEGFR2 | 100-200 | Cell-free | [3][4] |
| PDGFR | >10,000 | Not Specified | |
| c-Src | >10,000 | Not Specified | |
| EGFR | >50,000 | Not Specified | |
| InsR | >50,000 | Not Specified | |
| MEK | >50,000 | Not Specified | |
| PKC | >50,000 | Not Specified |
Downstream Signaling Pathways
RAS-RAF-MEK-ERK (MAPK) Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation, FGFRs recruit and activate adapter proteins like FRS2, which in turn activate the RAS-GTPase, initiating the phosphorylation cascade of RAF, MEK, and finally ERK (also known as MAPK). PD173074 effectively blocks this pathway by inhibiting the initial FGFR autophosphorylation.[6]
Figure 1: PD173074 inhibits the MAPK signaling pathway.
PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is another crucial signaling route downstream of FGFRs, playing a significant role in cell growth, survival, and metabolism. Activated FGFRs recruit and activate phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. This leads to the activation of AKT and subsequently mTOR, promoting protein synthesis and cell growth. PD173074-mediated inhibition of FGFR phosphorylation disrupts this entire cascade.[6]
Figure 2: PD173074 inhibits the PI3K-AKT-mTOR pathway.
JAK-STAT Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is also activated by FGFRs and is involved in cell proliferation and differentiation. Upon FGFR activation, JAKs are recruited and phosphorylated, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors. Inhibition of FGFR by PD173074 prevents the initiation of this signaling cascade.[6]
Figure 3: PD173074 inhibits the JAK-STAT signaling pathway.
Experimental Protocols
Western Blot Analysis of FGFR Pathway Inhibition
This protocol outlines the general steps to assess the inhibitory effect of PD173074 on the phosphorylation of FGFR and downstream targets like ERK and AKT.
Figure 4: General workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Seed cells of interest in appropriate culture dishes and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours to reduce basal signaling. Treat cells with varying concentrations of PD173074 for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of FGFR, ERK, and AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol provides a method to determine the effect of PD173074 on cell viability and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of PD173074 (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the PD173074 concentration to determine the IC50 value.
Conclusion
PD173074 is a highly selective and potent inhibitor of FGFR signaling, making it an essential research tool for dissecting the roles of this pathway in health and disease. Its primary mechanism of action involves the blockade of FGFR autophosphorylation, leading to the downregulation of key downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways. The provided quantitative data and experimental protocols offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of targeting FGFR signaling. The continued use of PD173074 in preclinical studies will undoubtedly contribute to a deeper understanding of FGFR biology and the development of novel targeted therapies.
References
PD173074: A Technical Guide to an ATP-Competitive Inhibitor of FGFR and VEGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent, selective, and cell-permeable small molecule inhibitor that has been instrumental in the study of cellular signaling pathways.[1][2] Classified as a pyrido[2,3-d]pyrimidine, it primarily targets Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] Its mechanism of action is centered on competitive inhibition of ATP binding to the kinase domain of these receptors.[1][4][5][6] This action prevents receptor autophosphorylation and subsequent activation, thereby blocking downstream signaling cascades that are crucial for cell proliferation, differentiation, migration, and angiogenesis.[1][2][7] Due to its high selectivity and potency, PD173074 serves as a valuable research tool for investigating the roles of FGFR and VEGFR signaling in both normal physiological processes and in pathological conditions like cancer.[1][2][7]
Core Mechanism of Action: ATP-Competitive Inhibition
PD173074 exerts its inhibitory effects by binding to the ATP-binding pocket within the kinase domain of its target receptors.[1][2][4] This binding is competitive with respect to ATP, the natural substrate for the kinase's phosphorylation activity. By occupying this site, PD173074 prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor. This blockade of autophosphorylation is the critical step that halts the initiation of downstream signaling.[1][2]
Quantitative Data: Potency and Selectivity
The efficacy and selectivity of PD173074 have been quantified through various enzymatic and cell-based assays. The data presented below highlights its potent inhibition of FGFR and VEGFR kinases, with significantly less activity against a panel of other kinases.
Table 1: In Vitro Kinase Inhibitory Profile of PD173074
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
| FGFR1 | ~25[4], 21.5[8][9] | ~40[4][5][6] | Cell-free |
| FGFR3 | 5[8][9][10] | - | Cell-free |
| VEGFR2 | 100-200[4][5] | - | Cell-free |
| PDGFR | 17600[8][9] | - | Cell-free |
| c-Src | 19800[8][9] | >1000-fold vs FGFR1[4] | Cell-free |
| EGFR | >50000[8][9] | >1000-fold vs FGFR1[4] | Cell-free |
| InsR | >50000[8][9] | >1000-fold vs FGFR1[4] | Cell-free |
| MEK | >50000[8][9] | >1000-fold vs FGFR1[4] | Cell-free |
| PKC | >50000[8][9] | >1000-fold vs FGFR1[4] | Cell-free |
Table 2: Cellular Activity of PD173074
| Assay Type | Cell Line | IC50 (nM) | Effect Measured |
| Autophosphorylation Inhibition (FGFR1) | - | 1-5[4] | Inhibition of receptor phosphorylation |
| Autophosphorylation Inhibition (FGFR3) | - | ~5[4] | Inhibition of receptor phosphorylation |
| Autophosphorylation Inhibition (VEGFR2) | - | 100-200[4] | Inhibition of receptor phosphorylation |
| Granule Neuron Survival (FGF-2 promoted) | Cerebellar Granule Neurons | 12[4] | Inhibition of survival |
| Cell Viability | KMS11 (FGFR3-expressing) | <20[4] | Reduction in cell viability |
| Cell Viability | KMS18 (FGFR3-expressing) | <20[4] | Reduction in cell viability |
| Growth Inhibition | NCI-H1581 | 12.25[4] | Inhibition of cell growth |
| Growth Inhibition | KG-1 | 51.29[4] | Inhibition of cell growth |
Signaling Pathways and Visualization
PD173074 primarily disrupts the signaling cascades initiated by Fibroblast Growth Factors (FGFs) and Vascular Endothelial Growth Factor (VEGF).
FGFR Signaling Pathway: Upon binding of an FGF ligand, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2.[11][12] This triggers the activation of major downstream pathways, including:
-
RAS-RAF-MAPK-ERK Pathway: This cascade is critical for cell proliferation and differentiation.[11][12][13]
-
PI3K-AKT Pathway: This pathway is essential for cell survival and growth.[12][14]
-
JAK-STAT Pathway: This pathway is also involved in proliferation and differentiation.[12]
PD173074 blocks the initial autophosphorylation step, thereby preventing the activation of all subsequent downstream effectors.[12]
Caption: PD173074 competitively inhibits ATP binding to the FGFR kinase domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of FGFR inhibitors like PD173074.
In Vitro Kinase Assay (IC50 Determination)
This assay is fundamental for determining the direct inhibitory effect of PD173074 on the enzymatic activity of a target kinase.[3] This protocol is a generalized method adaptable for various detection formats (e.g., radiometric or luminescence-based, such as ADP-Glo™).[15][16][17]
Objective: To quantify the concentration of PD173074 required to inhibit 50% of the target kinase activity (IC50).
Materials:
-
Recombinant human kinase (e.g., FGFR1, FGFR3).
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1).[18]
-
PD173074.
-
ATP.
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl2, 0.2 mM Sodium Orthovanadate).[4]
-
DMSO for compound dilution.
-
Assay plates (e.g., 96-well).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Plate reader.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of PD173074 in DMSO. Further dilute these into the kinase assay buffer.
-
Reaction Setup: To the wells of the assay plate, add:
-
The diluted PD173074 or vehicle control (DMSO in assay buffer).
-
Recombinant kinase enzyme.
-
Kinase substrate.
-
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[16]
-
Reaction Termination and Detection: Stop the reaction and detect kinase activity according to the manufacturer's protocol for the chosen detection reagent. For example, with the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to convert unused ATP to light, followed by a Kinase Detection Reagent.[15]
-
Data Analysis:
-
Subtract background readings (wells with no enzyme).
-
Calculate the percentage of inhibition for each PD173074 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the PD173074 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
-
Caption: Workflow for an in vitro kinase assay to determine inhibitor IC50.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of PD173074.
Objective: To determine the effect of PD173074 on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., FGFR-dependent line like KMS11).[4]
-
Complete cell culture medium.
-
PD173074.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
DMSO.
-
96-well cell culture plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of PD173074 (e.g., 0.1 to 10,000 nM) for a specified period (e.g., 72 hours). Include a vehicle-only control (DMSO).[2]
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the culture medium and add DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to determine the IC50 value, the concentration of PD173074 that causes 50% inhibition of cell proliferation.
Western Blot Analysis of Downstream Signaling
Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, providing direct evidence of target engagement and inhibition by a compound.[19][20]
Objective: To assess the effect of PD173074 on the phosphorylation of downstream signaling proteins such as ERK and AKT.[13][14]
Materials:
-
Cell line of interest.
-
PD173074.
-
Growth factors for stimulation (e.g., FGF-2), if necessary.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and equipment.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. If studying stimulated signaling, starve cells in serum-free media before treating with PD173074 for a short period (e.g., 1-2 hours), followed by stimulation with a growth factor (e.g., FGF-2).[19]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using lysis buffer.[19][20] Collect the lysates and clarify by centrifugation to remove cell debris.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Antibody Incubation:
-
Detection: After further washing, apply an ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[19]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK) or a loading control (e.g., GAPDH or β-actin).[20][21]
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.[14]
Caption: Experimental workflow for Western Blot analysis.
Conclusion
PD173074 is a well-characterized and highly selective inhibitor of FGFR1, FGFR3, and VEGFR2.[4][7][8][9] Its potent, ATP-competitive mechanism of action makes it an invaluable research tool for investigating the multifaceted roles of FGFR and VEGFR signaling in health and disease.[1][3] The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals utilizing this important compound to probe cellular pathways and explore potential therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 10. stemcell.com [stemcell.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Angiogenic Role of PD173074: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis.[1] The signaling pathways of Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF) are pivotal regulators of this complex process.[1][2] PD173074, a synthetic pyrido[2,3-d]pyrimidine derivative, has been identified as a potent and selective inhibitor of the tyrosine kinase activity of both FGF receptors (FGFRs) and VEGF receptors (VEGFRs), establishing it as a significant anti-angiogenic agent.[1][2] This technical guide provides a comprehensive overview of PD173074's mechanism of action, its quantitative effects on key angiogenesis-related processes, detailed experimental protocols for its evaluation, and visualization of the associated signaling pathways.
Mechanism of Action: Dual Inhibition of FGFR and VEGFR
PD173074 exerts its anti-angiogenic effects by functioning as an ATP-competitive inhibitor.[3] It selectively binds to the ATP-binding pocket within the kinase domains of FGFR and VEGFR.[1][4] This competitive inhibition blocks receptor autophosphorylation, a critical step in receptor activation, thereby preventing the initiation of downstream signaling cascades essential for endothelial cell proliferation, migration, and survival.[1][5] The primary targets of PD173074 are FGFR1 and FGFR3, with significant activity also demonstrated against VEGFR2.[3][6] Its selectivity for these receptors is markedly higher than for other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src.[6]
Quantitative Data on Inhibitory Activity
The potency and selectivity of PD173074 have been quantified in numerous studies. The following tables summarize the key in vitro inhibitory activities and cellular effects of the compound.
Table 1: In Vitro Kinase Inhibitory Activity of PD173074
| Target Kinase | Assay Type | IC50 / Ki Value | Reference(s) |
| FGFR1 | Cell-free kinase assay | ~25 nM (IC50) | [1][7][8] |
| FGFR1 | ATP-competitive inhibition | ~40 nM (Ki) | [1][8][9] |
| FGFR1 | Autophosphorylation (Cell-based) | 1-5 nM (IC50) | [1][7][8][9] |
| FGFR3 | Cell-free kinase assay | 5 nM (IC50) | [6] |
| VEGFR2 | Cell-free kinase assay | ~100 nM (IC50) | [6] |
| VEGFR2 | Autophosphorylation (Cell-based) | 100-200 nM (IC50) | [7][8][9] |
| PDGFR | Cell-free kinase assay | 17,600 nM (IC50) | [6] |
| c-Src | Cell-free kinase assay | 19,800 nM (IC50) | [6] |
| EGFR | Cell-free kinase assay | >50,000 nM (IC50) | [6] |
| InsR | Cell-free kinase assay | >50,000 nM (IC50) | [6] |
Table 2: In Vitro Cellular Effects of PD173074
| Assay | Cell Type | Effect | IC50 Value | Reference(s) |
| Granule Neuron Survival (FGF-2 enhanced) | Cerebellar Granule Neurons | Inhibition | 8 nM | [1][7] |
| Neurite Growth (FGF-2 treated) | Cerebellar Granule Neurons | Inhibition | 22 nM | [7] |
| Cell Viability | FGFR3-expressing KMS11 and KMS18 cells | Reduction | <20 nM | [1][8] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | >100-fold more selective than for tumor cell lines | [10][11] |
| Microcapillary Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | 10 nM | [11] |
Signaling Pathways
PD173074's inhibition of FGFR and VEGFR blocks critical downstream signaling pathways implicated in angiogenesis. The simplified diagrams below illustrate the points of inhibition.
PD173074 inhibits FGFR/VEGFR autophosphorylation.
Experimental Protocols
A variety of in vitro assays are used to demonstrate the anti-angiogenic effects of PD173074.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the ability of PD173074 to inhibit the proliferation of endothelial cells, a fundamental step in angiogenesis.[1][12]
Methodology:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete endothelial growth medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.[1]
-
Compound Treatment: Replace the medium with a serum-free or low-serum medium containing various concentrations of PD173074 or a vehicle control. Stimulate cells with an angiogenic factor such as bFGF or VEGF. Incubate for 48-72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the vehicle-treated control.[1]
Workflow for the endothelial cell proliferation assay.
Endothelial Cell Migration Assay (Scratch Wound Healing Assay)
Cell migration is another critical component of angiogenesis. The scratch wound healing assay is a common method to evaluate the effect of compounds on this process.[1]
Methodology:
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.[1]
-
Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[1]
-
Washing: Gently wash the wells with PBS to remove detached cells.[1]
-
Compound Treatment: Add fresh low-serum medium containing different concentrations of PD173074 or a vehicle control.[1]
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).[1]
-
Quantification: Measure the area of the scratch at each time point. The percentage of wound closure is calculated to determine the effect on cell migration.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain | The EMBO Journal [link.springer.com]
- 10. PD173074 - Creative Enzymes [creative-enzymes.com]
- 11. Anti-angiogenic activity of selected receptor tyrosine kinase inhibitors, PD166285 and PD173074: implications for combination treatment with photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
PD173074 (CAS: 219580-11-7): A Technical Guide for Researchers
An in-depth analysis of the potent and selective FGFR inhibitor for researchers, scientists, and drug development professionals.
PD173074 is a potent, ATP-competitive small molecule inhibitor primarily targeting Fibroblast Growth Factor Receptors (FGFRs), with significant activity against FGFR1 and FGFR3. It also demonstrates inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This pyrido[2,3-d]pyrimidine compound has become an invaluable tool in cellular and developmental biology, as well as cancer research, for its ability to selectively dissect the roles of FGFR signaling in processes such as cell proliferation, differentiation, and angiogenesis.
Core Compound Details
| Property | Value |
| Chemical Name | N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea |
| CAS Number | 219580-11-7[1][2][3] |
| Molecular Formula | C₂₈H₄₁N₇O₃[1][2][3] |
| Molecular Weight | 523.67 g/mol [1][2] |
| Appearance | White to yellow solid[1][4] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM)[2][3][5] |
Quantitative Data: Potency and Selectivity
PD173074 exhibits high selectivity for FGFRs, with significantly lower potency against other tyrosine kinases.[6][7] The following tables summarize its inhibitory activity.
Table 1: In Vitro Kinase and Autophosphorylation Inhibition
| Target | Assay Type | IC₅₀ (nM) | Key Findings |
| FGFR1 | Cell-free / Autophosphorylation | ~21.5 - 25[3][5][6][8] | Potent inhibition of FGFR1 kinase activity and autophosphorylation.[6][9] |
| FGFR3 | Cell-free | 5[2][3][5] | Highly potent against this family member.[2][5] |
| VEGFR2 | Cell-free / Autophosphorylation | ~100 - 200[5][6][8] | Effective inhibition, though less potent than against FGFRs.[6][9] |
| PDGFR | Cell-free | 17,600[2][5] | Over 1000-fold more selective for FGFR1.[6] |
| c-Src | Cell-free | 19,800[2][5] | Significantly lower potency.[5] |
| EGFR | Cell-free | >50,000[2][5] | Negligible activity.[5] |
| InsR | Cell-free | >50,000[5] | Negligible activity.[5] |
| MEK | Cell-free | >50,000[5] | Negligible activity.[5] |
| PKC | Cell-free | >50,000[5] | Negligible activity.[5] |
Table 2: Cellular Activity of PD173074
| Cellular Process | Cell Line(s) | IC₅₀ (nM) | Key Findings |
| FGFR1 Autophosphorylation | NIH3T3 | 1 - 5[9] | Demonstrates potent inhibition of receptor activation in a cellular context.[9] |
| VEGFR2 Autophosphorylation | NIH3T3 | 100 - 200[9] | Effective inhibition of VEGFR2 signaling in cells.[9] |
| Cell Viability (FGFR3-expressing) | KMS11, KMS18 | < 20[6][9] | Shows potent anti-proliferative effects in cancer cells dependent on FGFR3 signaling.[6][9] |
| Cell Viability | TFK-1 (Cholangiocarcinoma) | ~6,600 | Effective in reducing cell viability. |
| Cell Viability | KKU-213 (Cholangiocarcinoma) | ~8,400 | Dose-dependent reduction in cell viability. |
| Cell Viability | RBE (Cholangiocarcinoma) | ~11,000 | Demonstrates anti-proliferative effects. |
Mechanism of Action and Signaling Pathways
PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs.[1][7] This binding event physically obstructs the binding of ATP, thereby preventing the autophosphorylation of tyrosine residues within the kinase domain.[1][7] This lack of phosphorylation halts the activation of the receptor and inhibits the subsequent downstream signaling cascades that are crucial for cellular processes like proliferation and survival.[1]
The primary signaling pathways inhibited by PD173074 include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.[10]
-
PI3K-AKT-mTOR Pathway: A key pathway for cell survival, growth, and proliferation.[10]
-
JAK-STAT Pathway: Involved in cell growth, survival, and differentiation.[10]
By blocking these pathways, PD173074 can induce cell cycle arrest and apoptosis in cells that are dependent on FGFR signaling.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (Radiometric Filter-Binding)
This protocol outlines a method to determine the IC₅₀ of PD173074 against a target kinase like FGFR1.[5][9]
Materials:
-
Recombinant human FGFR1 kinase
-
PD173074 (stock solution in DMSO)
-
Poly(Glu, Tyr) 4:1 substrate
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl₂, 0.2 mM Sodium Orthovanadate)[5]
-
ATP Solution (5 µM ATP in Kinase Assay Buffer)[5]
-
96-well reaction plates
-
Phosphocellulose filter plates
-
Wash Buffer (0.5% Phosphoric Acid)[5]
-
Scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of PD173074 in Kinase Assay Buffer (final concentrations ranging from 0.1 nM to 10 µM). Include a DMSO-only control.[5]
-
Reaction Setup: In a 96-well plate, add in order: 25 µL of Kinase Assay Buffer, 10 µL of PD173074 dilution or DMSO, 10 µL of substrate solution (750 µg/mL Poly(Glu, Tyr) 4:1), and 10 µL of enzyme solution (60-75 ng recombinant FGFR1).[5]
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.[5]
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of [γ-³²P]ATP solution. Incubate at 25°C for 10 minutes.[5]
-
Reaction Termination: Stop the reaction by adding 50 µL of 1% Phosphoric Acid.[5]
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate and wash three times with 200 µL of Wash Buffer to remove unincorporated ATP.[5]
-
Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and measure radioactivity using a scintillation counter.[5]
-
Data Analysis: Subtract background counts, plot the percentage of kinase inhibition against the logarithm of the PD173074 concentration, and determine the IC₅₀ value using a sigmoidal dose-response curve.[5]
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of PD173074 on cell proliferation and viability.[2]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PD173074 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]
-
Treatment: Treat cells with a range of PD173074 concentrations. Include a vehicle (DMSO) control.[11]
-
Incubation: Incubate the cells for a specified period (typically 24-72 hours).[11]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][11]
-
Solubilization: Remove the medium and add 100-200 µL of DMSO to dissolve the formazan crystals.[2][11]
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[2][11]
-
Data Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability and calculate the GI₅₀ (concentration for 50% growth inhibition).[11]
Western Blot Analysis of FGFR Phosphorylation
This protocol is used to determine the effect of PD173074 on the phosphorylation status of FGFR in cells.
Materials:
-
Cells of interest
-
PD173074
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-FGFR, anti-total FGFR, and a loading control like anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells and, if necessary, serum-starve to reduce basal signaling. Treat with various concentrations of PD173074 for a specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-p-FGFR antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect protein bands using a chemiluminescent substrate.
-
Re-probing: Strip the membrane and re-probe for total FGFR and a loading control to normalize the p-FGFR signal.
-
Data Analysis: Quantify band intensities using densitometry software.
In Vivo Mouse Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PD173074 in a mouse model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude mice)
-
PD173074
-
Vehicle for administration (e.g., DMSO, PEG300, Tween 80, saline)[6]
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into control (vehicle) and treatment groups.[6]
-
Drug Administration: Administer PD173074 or vehicle according to the predetermined dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.[6]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare tumor growth between the treatment and control groups to determine the anti-tumor efficacy of PD173074.
Conclusion
PD173074 is a well-characterized, potent, and selective inhibitor of FGFR1 and FGFR3, with secondary activity against VEGFR2. Its ATP-competitive mechanism of action makes it a critical research tool for investigating the multifaceted roles of FGFR signaling in both normal physiology and disease states, particularly in oncology. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals utilizing this important compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. ibidi.com [ibidi.com]
- 10. veterinarypaper.com [veterinarypaper.com]
- 11. benchchem.com [benchchem.com]
The Discovery and Synthesis of PD173074: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PD173074 is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases critically involved in cell proliferation, differentiation, angiogenesis, and survival. Dysregulation of FGFR signaling is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of PD173074. It includes detailed experimental protocols for key assays, a summary of its inhibitory activity, and a visualization of the targeted signaling pathway.
Discovery and Mechanism of Action
PD173074, a pyrido[2,3-d]pyrimidine derivative, was identified as a potent inhibitor of FGFR tyrosine kinases. It functions as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This blockade of autophosphorylation inhibits the downstream signaling cascades that drive oncogenic processes.[1]
Studies have demonstrated that PD173074 exhibits high selectivity for FGFR1 and FGFR3.[2][3][4] It also shows inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key regulator of angiogenesis.[1][2] The selectivity of PD173074 for FGFRs over other tyrosine kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src, is a key characteristic that minimizes off-target effects.[1]
Quantitative Inhibitory Activity
The inhibitory potency of PD173074 has been quantified against a panel of protein kinases using in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) | Reference(s) |
| FGFR1 | ~25 | [1][5] |
| FGFR1 (autophosphorylation) | 1-5 | [1] |
| FGFR3 | 5 | [2][3][4][6] |
| VEGFR2 | 100-200 | [1][2][3][4][5] |
| PDGFR | 17600 | [2][3][4] |
| c-Src | 19800 | [2][3][4] |
| EGFR | >50000 | [2][3][4] |
| InsR | >50000 | [2][3][4] |
| MEK | >50000 | [2][3][4] |
| PKC | >50000 | [2][3][4] |
Synthesis of PD173074
The chemical synthesis of PD173074, with the systematic name 4-amino-5-cyclohexyl-7-(4-(N-methylpiperazino)benzyl)pyrrolo[2,3-d]pyrimidine, involves the construction of the core pyrido[2,3-d]pyrimidine scaffold followed by the introduction of the necessary substituents. While a detailed, step-by-step protocol from a single source is not publicly available, the synthesis can be accomplished by adapting established methods for the synthesis of related pyrido[2,3-d]pyrimidine derivatives. The general synthetic strategy is outlined below.
A plausible synthetic route would begin with a suitably substituted pyrimidine derivative. The pyridine ring is then constructed onto the pyrimidine core to form the pyrido[2,3-d]pyrimidine nucleus. This is often achieved through condensation reactions with a three-carbon synthon. Subsequently, the cyclohexyl group can be introduced at the 5-position, and the 4-(N-methylpiperazino)benzyl group can be attached at the 7-position via nucleophilic substitution or other coupling reactions. Purification of the final product would typically be performed using column chromatography.
Biological Effects and In Vivo Efficacy
PD173074 has demonstrated significant biological activity in both in vitro and in vivo models.
-
Inhibition of Angiogenesis: PD173074 effectively blocks angiogenesis induced by both FGF and VEGF.[5]
-
Induction of Apoptosis: The compound promotes apoptosis in cancer cells, as evidenced by increased caspase-3 and cytokeratin 18 cleavage.
-
Reduction of Cell Proliferation: PD173074 inhibits the proliferation of various cancer cell lines, particularly those with dysregulated FGFR signaling.
-
In Vivo Antitumor Activity: In preclinical xenograft models, oral administration of PD173074 has been shown to impair tumor growth and increase survival.[5] Notably, in H-69 small cell lung cancer xenografts, PD173074 induced complete and lasting tumor responses in a significant percentage of treated mice.[7]
FGFR Signaling Pathway
The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[8][9][10][11][12]
Detailed Experimental Protocols
In Vitro FGFR1 Kinase Assay (Radiometric Filter-Binding)
This assay determines the ability of PD173074 to inhibit the enzymatic activity of FGFR1.
-
Materials:
-
Recombinant human FGFR1 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
PD173074 stock solution in DMSO
-
30% Trichloroacetic acid (TCA)
-
15% Trichloroacetic acid (TCA)
-
Glass-fiber filter mats
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing FGFR1 kinase, poly(Glu, Tyr) substrate, and varying concentrations of PD173074 in assay buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 25°C for 10 minutes.
-
Terminate the reaction by adding 30% TCA.
-
Spot the reaction mixture onto glass-fiber filter mats to precipitate the phosphorylated substrate.
-
Wash the filter mats three times with 15% TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of PD173074 that inhibits 50% of FGFR1 enzymatic activity (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of PD173074 on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., H-510, H-69)
-
Complete cell culture medium
-
PD173074 stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PD173074 (and a vehicle control) for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
In Vivo Corneal Angiogenesis Assay
This assay evaluates the anti-angiogenic effect of PD173074 in a living animal model.
-
Materials:
-
Mice
-
Pellets containing an angiogenic factor (e.g., FGF or VEGF)
-
PD173074 formulation for oral administration
-
Surgical instruments for corneal micropocket creation
-
Slit-lamp biomicroscope
-
-
Procedure:
-
Anesthetize the mice and surgically create a micropocket in the cornea.
-
Implant a pellet containing the angiogenic factor into the corneal pocket.
-
Administer PD173074 or a vehicle control to the mice daily via oral gavage.
-
After a set period (e.g., 5-7 days), examine the corneas under a slit-lamp biomicroscope.
-
Quantify the extent of neovascularization by measuring the area of vessel growth from the limbus towards the pellet.
-
Apoptosis Detection by Caspase-3 Cleavage
This assay detects the activation of caspase-3, a key executioner caspase in apoptosis, in cells treated with PD173074.
-
Materials:
-
Cells treated with PD173074 or vehicle control
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure (Western Blot):
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for cleaved caspase-3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved caspase-3 band indicates apoptosis.
-
Immunohistochemistry for Cytokeratin 18 Cleavage
This method visualizes the cleavage of cytokeratin 18, another marker of apoptosis, in tumor tissue from in vivo studies.
-
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Antigen retrieval solution
-
Peroxidase blocking solution
-
Primary antibody against cleaved cytokeratin 18
-
HRP-conjugated secondary antibody
-
DAB chromogen
-
Hematoxylin counterstain
-
-
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval to unmask the epitope.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibody against cleaved cytokeratin 18.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB chromogen, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides for microscopic examination. The presence of brown staining indicates apoptotic cells.
-
Conclusion
PD173074 is a valuable research tool for investigating the role of FGFR signaling in normal and pathological processes. Its potent and selective inhibitory activity against FGFRs, coupled with its demonstrated anti-angiogenic and pro-apoptotic effects, underscores the therapeutic potential of targeting this pathway in cancer. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.
References
- 1. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. benchchem.com [benchchem.com]
In Vitro Efficacy of PD173074: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of in vitro studies involving PD173074, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
PD173074 is a pyrido[2,3-d]pyrimidine derivative that has been instrumental in elucidating the role of FGFR signaling in various cellular processes, including proliferation, differentiation, and angiogenesis.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[2]
Core Mechanism of Action: Competitive ATP Inhibition
PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors.[1] This action prevents the transfer of a phosphate group from ATP to tyrosine residues, thereby blocking the autophosphorylation and subsequent activation of the receptor.[1] This inhibition of autophosphorylation is a critical step in halting the downstream signaling cascades normally initiated by FGF binding.[2]
Data Presentation: Quantitative Analysis of PD173074 Activity
The following tables summarize the in vitro inhibitory activity of PD173074 against various kinases and its effect on the viability of different cell lines.
Table 1: In Vitro Kinase Inhibition Profile of PD173074
| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| FGFR1 | Cell-free | ~25[3][4] | ~40[4] | Potent inhibition. |
| FGFR1 Autophosphorylation | NIH3T3 cells | 1 - 5[5] | - | Demonstrates potent inhibition of receptor activation.[5] |
| FGFR3 | Cell-free | 5[6][7][8] | - | Highly potent inhibition. |
| FGFR3 Autophosphorylation | MM cell lines | ~5[3] | - | Potent inhibition in multiple myeloma cell lines.[3] |
| VEGFR2 | Cell-free | ~100[6][7], 100-200[3][4] | - | Also an effective inhibitor of VEGFR2.[4] |
| VEGFR2 Autophosphorylation | NIH3T3 cells | 100 - 200[5] | - | Effective inhibition of VEGFR2 signaling.[5] |
| PDGFR | Cell-free | 17,600[6][7] | - | Over 1000-fold more selective for FGFRs.[2] |
| c-Src | Cell-free | 19,800[6][7] | - | High selectivity for FGFRs over c-Src.[2] |
| EGFR, InsR, MEK, PKC | Cell-free | > 50,000[6][7] | - | Weakly inhibits these kinases.[3][4] |
Table 2: In Vitro Anti-proliferative Activity of PD173074 in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 | Notes |
| KMS11, KMS18 | Multiple Myeloma | Cell Viability | < 20 nM[3][5] | Expressing FGFR3.[3] |
| H-510, H-69 | Small Cell Lung Cancer | Proliferation, Clonogenic Growth | Dose-dependent inhibition[9][10] | Blocks FGF-2-induced proliferation and chemoresistance.[9][10] |
| TFK-1 | Cholangiocarcinoma | Growth Inhibition | ~6.6 µM[11][12] | - |
| KKU-213 | Cholangiocarcinoma | Cell Viability | ~8.4 µM[11][12] | - |
| RBE | Cholangiocarcinoma | Cell Viability | ~11 µM[11][12] | - |
| 4T1 | Murine Mammary Tumor | Cell Viability | Decreased viability[13] | Induces apoptosis in a concentration-dependent manner.[13] |
| UM-UC-14, MGHU3 | Urothelial Carcinoma | Cell Proliferation | Suppressed proliferation[14] | Express mutated FGFR3 protein.[14] |
Signaling Pathways and Mandatory Visualizations
PD173074 primarily inhibits the FGFR signaling cascade, which in turn affects several downstream pathways crucial for cell growth and survival.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
In Vitro Kinase Assay (Radiometric Filter-Binding)
This protocol outlines a general procedure for determining the IC50 of PD173074 against a target kinase, such as FGFR1.[5]
Materials:
-
Recombinant full-length human FGFR1 kinase
-
PD173074 (stock solution in DMSO)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl2, 0.2 mM sodium orthovanadate)
-
ATP Solution (5 µM ATP in Kinase Assay Buffer)
-
96-well reaction plates
-
Phosphocellulose filter plates
-
Wash Buffer (0.5% Phosphoric Acid)
-
Scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of PD173074 in Kinase Assay Buffer. A typical final concentration range might be 0.1 nM to 10 µM.[5] Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the recombinant FGFR1 and the substrate in Kinase Assay Buffer to their final concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the Kinase Assay Buffer, PD173074 dilution or DMSO control, substrate solution, and enzyme solution. Pre-incubate at 25°C for 10 minutes.[5]
-
Reaction Initiation: Start the kinase reaction by adding the [γ-³²P]ATP solution. Incubate at 25°C for 10 minutes.[5]
-
Reaction Termination and Substrate Capture: Stop the reaction by adding 1% Phosphoric Acid. Transfer the mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³²P]ATP.[5]
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the PD173074 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of PD173074 on the proliferation of cancer cell lines.[15]
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
PD173074 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with a range of concentrations of PD173074. Include a vehicle control (DMSO).[15]
-
Incubation: Incubate the cells for a specified period, typically 24 to 72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540 nm or 570 nm using a microplate reader.[11][15]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against PD173074 concentration to determine the GI50 (concentration for 50% growth inhibition).[1]
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to assess the effect of PD173074 on the phosphorylation of FGFR and downstream signaling proteins like ERK.[11]
Materials:
-
Cells of interest
-
6-well plates
-
PD173074 stock solution
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with various concentrations of PD173074 and a vehicle control for a specified time.[11]
-
Cell Lysis: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[11]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Analysis: Analyze the band intensities to assess the reduction in phosphorylation of target proteins relative to total protein levels.[11]
Additional In Vitro Effects
Beyond its primary role as an FGFR inhibitor, in vitro studies have revealed other activities of PD173074:
-
Reversal of Multidrug Resistance (MDR): PD173074 has been shown to selectively reverse ABCB1 transporter-mediated MDR by directly blocking the efflux function of the transporter.[16] It does not appear to significantly interact with other ABC transporters like ABCC1 and ABCG2.[16]
-
Induction of Apoptosis: In various cancer cell lines, including breast cancer and cholangiocarcinoma, PD173074 induces apoptosis in a concentration-dependent manner.[12][13] This is often associated with changes in the expression of apoptosis-related proteins such as Mcl-1, survivin, and the Bax/Bcl-2 ratio.[13]
Conclusion
PD173074 is a well-characterized, potent, and selective inhibitor of FGFR1 and FGFR3, with secondary activity against VEGFR2.[1][2] Its mechanism of action is centered on the competitive inhibition of ATP binding to the FGFR kinase domain, leading to the suppression of key downstream signaling pathways.[2] This results in reduced cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells dependent on FGFR signaling.[2][17] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. img.biochemsafebuy.com [img.biochemsafebuy.com]
- 5. benchchem.com [benchchem.com]
- 6. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. stemcell.com [stemcell.com]
- 9. The fibroblast growth factor receptor inhibitor PD173074 blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PD173074 - Creative Enzymes [creative-enzymes.com]
- 15. benchchem.com [benchchem.com]
- 16. PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination of the FGFR4 inhibitor PD173074 and 5-fluorouracil reduces proliferation and promotes apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
PD173074: In Vivo Experimental Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of PD173074, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in various preclinical in vivo experimental models. It includes detailed application notes, experimental protocols, and a summary of key findings to guide researchers in designing and executing studies involving this compound.
Introduction
PD173074 is a small molecule tyrosine kinase inhibitor with high affinity for FGFR1 and FGFR3.[1] It also exhibits inhibitory activity against VEGFR2, though with significantly lower potency.[1][2] Its ability to block the ATP-binding pocket of these receptors disrupts downstream signaling cascades, including the MAPK, PI3K/AKT, and STAT3 pathways, which are crucial for cell proliferation, survival, and angiogenesis.[3][4] Due to its role in inhibiting these key oncogenic drivers, PD173074 has been investigated as a potential therapeutic agent in a variety of cancer models.
Summary of In Vivo Efficacy
PD173074 has demonstrated significant anti-tumor activity across a range of preclinical cancer models. The following tables summarize the quantitative data from key in vivo studies.
Table 1: In Vivo Efficacy of PD173074 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Small Cell Lung Cancer (SCLC) | H-510 | Xenograft | Daily oral administration for 28 days | Impaired tumor growth, increased median survival. Potentiated the effect of cisplatin. | [5] |
| Small Cell Lung Cancer (SCLC) | H-69 | Xenograft | Daily oral administration for 28 days | Induced complete responses lasting >6 months in 50% of mice. Correlated with increased apoptosis. | [5] |
| Breast Cancer | 4T1 | Tumor-bearing mice | Not specified | Significantly inhibited tumor growth and lung metastasis. Reduced microvessel density and myeloid-derived suppressor cells (MDSCs). Increased infiltration of CD4+ and CD8+ T cells. | [6] |
| Multiple Myeloma | KMS11 | Xenograft | Not specified | Delayed tumor growth and increased survival. | [2][4] |
| Multiple Myeloma | Mutant FGFR3-transfected NIH 3T3 | Nude mice | Not specified | Inhibited in vivo growth. | [2] |
Table 2: In Vivo Mechanistic and Pharmacokinetic Data
| Study Type | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Angiogenesis | Swiss Webster mice | 1-2 mg/kg/day (intraperitoneal) | Effectively blocked FGF- and VEGF-induced angiogenesis in a dose-dependent manner with no apparent toxicity. | [2] |
| Pharmacokinetics | BalbC Nu/Nu mice | Oral gavage | Suitable for oral administration in preclinical models. | [7] |
| Biomarker Analysis (SCLC) | H-69 xenografts | Daily oral administration | Increased apoptosis markers (cleaved caspase 3 and cytokeratin 18) in excised tumors. | [5] |
| Imaging (SCLC) | H-69 xenografts | Daily oral administration | Decreased intratumoral proliferation as measured by [18F]FLT-PET imaging at 7-14 days. | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway inhibited by PD173074 and a general workflow for in vivo xenograft studies.
Figure 1: PD173074 inhibits FGFR signaling pathways.
Figure 2: General workflow for a PD173074 xenograft study.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Xenograft Tumor Model Protocol (e.g., SCLC)
Objective: To evaluate the efficacy of PD173074 in a subcutaneous xenograft model.
Materials:
-
PD173074
-
Vehicle (e.g., appropriate buffer or suspension vehicle)
-
Human cancer cell line (e.g., H-510, H-69)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
Calipers
-
Standard animal housing and surgical supplies
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel, to the desired concentration (e.g., 5-10 x 10^6 cells per 100-200 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., approximately 5 mm x 5 mm).[7] Monitor tumor volume regularly using caliper measurements (Volume = a² x b/2 , where 'a' is the smallest and 'b' is the largest dimension).[7]
-
Randomization: Once tumors reach the desired size, randomize animals into treatment and control groups (n=8-10 per group).
-
Drug Preparation and Administration:
-
Prepare PD173074 in the appropriate vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer PD173074 or vehicle control to the respective groups according to the planned schedule (e.g., daily for 28 days).[5]
-
-
In-Life Monitoring:
-
Continue to measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health status throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Excise tumors for weight measurement and subsequent analysis (e.g., immunohistochemistry for apoptosis markers, Western blot for signaling proteins).[5]
-
Angiogenesis Model Protocol (Mouse Cornea)
Objective: To assess the anti-angiogenic effect of PD173074.
Materials:
-
PD173074
-
Vehicle
-
Pro-angiogenic factor (e.g., FGF-2 or VEGF)
-
Hydron pellets
-
Swiss Webster mice
-
Surgical microscope and instruments
Procedure:
-
Pellet Preparation: Prepare Hydron pellets containing the pro-angiogenic factor with or without PD173074.
-
Surgical Implantation: Anesthetize the mice. Create a micropocket in the cornea of each mouse and implant a single pellet.
-
Treatment: If systemic administration is being tested, administer PD173074 intraperitoneally at the desired dose (e.g., 1-2 mg/kg/day).[2]
-
Angiogenesis Assessment: After a set period (e.g., 5-7 days), examine the corneas under a microscope. Quantify the angiogenic response by measuring the area of neovascularization.
Concluding Remarks
PD173074 has consistently demonstrated potent anti-tumor and anti-angiogenic effects in a variety of in vivo models. Its efficacy in SCLC and breast cancer models, in particular, highlights its potential as a therapeutic agent.[5][6] Furthermore, its ability to modulate the tumor immune microenvironment suggests a role for combination therapies.[6] The protocols and data presented here provide a solid foundation for researchers to further explore the therapeutic potential of PD173074 in preclinical cancer research.
References
- 1. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The fibroblast growth factor receptor inhibitor PD173074 blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Culture Assays Using PD173074
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), demonstrating significant activity against FGFR1 and FGFR3. It also exhibits inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) at higher concentrations.[1][2][3][4][5] As an ATP-competitive inhibitor, PD173074 binds to the kinase domain of these receptors, preventing their autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and angiogenesis.[2][5][6] This document provides detailed application notes and protocols for utilizing PD173074 in various cell culture assays to investigate FGFR signaling and its role in cellular processes.
Mechanism of Action
PD173074 exerts its biological effects by inhibiting the catalytic activity of FGFRs. The binding of a fibroblast growth factor (FGF) ligand to its receptor normally induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[5][7][8] PD173074 competitively binds to the ATP-binding pocket of the FGFR kinase domain, thereby blocking the transfer of phosphate from ATP to the tyrosine residues. This inhibition of autophosphorylation effectively halts the downstream signaling cascades.[2][5]
Data Presentation
In Vitro Kinase and Autophosphorylation Inhibition
The following table summarizes the reported 50% inhibitory concentrations (IC50) of PD173074 against various kinases in in vitro assays.
| Kinase Target | IC50 (nM) | Selectivity vs. Other Kinases |
| FGFR1 | 21.5 - 25 | ~1000-fold vs. PDGFR and c-Src[1][4][9] |
| FGFR3 | 5 | Highly potent against this family member[3][9] |
| VEGFR2 | ~100 - 200 | Potent inhibition, though less so than FGFRs[1][3][4][9] |
| PDGFR | 17,600 | Significantly lower potency[3][9] |
| c-Src | 19,800 | Significantly lower potency[3][9] |
| EGFR | > 50,000 | Negligible activity[3][9] |
| InsR | > 50,000 | Negligible activity[3][9] |
| MEK | > 50,000 | Negligible activity[3][9] |
| PKC | > 50,000 | Negligible activity[3][9] |
Cellular Activity of PD173074
This table highlights the effectiveness of PD173074 in cell-based assays, showcasing its ability to inhibit receptor autophosphorylation and impact cell viability.
| Cellular Process | Cell Line | Cancer Type | FGFR Status | IC50 / GI50 (nM) |
| FGFR3 Autophosphorylation | Multiple Myeloma Cells | Multiple Myeloma | - | ~5[1] |
| FGFR1 Autophosphorylation | - | - | - | 1-5[1] |
| Cell Viability | KMS-11 | Multiple Myeloma | FGFR3 (Y373C mutation) | <20[10] |
| Cell Viability | KMS-18 | Multiple Myeloma | FGFR3 (K650E mutation) | <20[10] |
| Antiproliferative Activity | NCI-H520 | - | FGFR1-amplified | 281[4] |
| Antiproliferative Activity | RT-112 | Bladder Cancer | High FGFR3 expression | 15[4] |
| Cell Viability | TFK-1 | Cholangiocarcinoma | High FGFR3/4 expression | ~6,600[11] |
| Cell Viability | KKU-213 | Cholangiocarcinoma | - | ~8,400[11] |
| Cell Viability | RBE | Cholangiocarcinoma | - | ~11,000[11] |
| Cell Viability | KKU-100 | Cholangiocarcinoma | Low FGFR expression | ~16,000[11] |
Experimental Protocols
Preparation of PD173074 Stock Solution
-
Reagents and Materials:
-
PD173074 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, add 1.91 mL of DMSO to 1 mg of PD173074 powder (MW: 523.67 g/mol ).[12]
-
Vortex thoroughly until the powder is completely dissolved.[12]
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[12]
-
Store the stock solution at -20°C.
-
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the IC50 of PD173074 against a target kinase, such as FGFR1.[2][9]
-
Reagent Preparation:
-
Prepare a reaction buffer containing the purified kinase (e.g., recombinant FGFR1), a suitable substrate (e.g., a synthetic peptide or protein like Poly(Glu, Tyr) 4:1), and a range of concentrations of PD173074 dissolved in DMSO.[2][9]
-
A typical reaction buffer is 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl2, and 0.2 mM sodium orthovanadate.[1]
-
-
Incubation:
-
Pre-incubate the kinase and substrate with the various concentrations of PD173074 for 10-15 minutes at room temperature to allow for inhibitor binding.[2]
-
-
Reaction Initiation:
-
Reaction Termination:
-
Stop the reaction by adding a solution such as trichloroacetic acid (TCA) to precipitate the proteins and substrate.[2]
-
-
Substrate Capture:
-
Spot the reaction mixture onto filter paper or a membrane that binds the substrate.[2]
-
-
Washing:
-
Wash the filters extensively to remove any unincorporated radiolabeled ATP.[2]
-
-
Quantification:
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.[2]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each PD173074 concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of PD173074 on the proliferation of cancer cell lines.[2][10][11][12]
-
Cell Seeding:
-
Treatment:
-
Incubation:
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot cell viability against PD173074 concentration to determine the GI50 (concentration for 50% growth inhibition).[2]
-
Apoptosis Assay (Flow Cytometry)
This protocol describes the use of flow cytometry to quantify apoptosis induced by PD173074.[11][13][14]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of PD173074 for the desired time (e.g., 24-48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Signaling Pathway Inhibition (Western Blotting)
This protocol is used to assess the inhibitory effect of PD173074 on FGFR signaling by analyzing the phosphorylation status of downstream proteins like ERK and AKT.[4][6][12][14]
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal receptor phosphorylation.[6][12]
-
Pre-treat the cells with various concentrations of PD173074 for 1-2 hours.[6]
-
Stimulate the cells with an appropriate FGF ligand if required.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[6][12]
-
-
Protein Quantification:
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT) overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[6][12]
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
PD173074 is a valuable research tool for investigating the role of FGFR signaling in various cellular processes. Its high potency and selectivity for FGFR1 and FGFR3 make it suitable for a range of in vitro cell culture assays. The protocols and data presented in these application notes provide a comprehensive resource for researchers to design and execute experiments aimed at understanding the biological effects of FGFR inhibition and exploring its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination of the FGFR4 inhibitor PD173074 and 5-fluorouracil reduces proliferation and promotes apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
PD173074: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD173074 is a potent, ATP-competitive small molecule inhibitor primarily targeting Fibroblast Growth Factor Receptors (FGFRs), with significant activity against FGFR1 and FGFR3.[1][2][3] It also demonstrates inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3][4][5] This pyrido[2,3-d]pyrimidine compound has been shown to impede critical cancer-associated processes including cell proliferation, angiogenesis, and survival, while promoting apoptosis in various cancer models.[4][6] Furthermore, emerging research has highlighted its role in reversing multidrug resistance mediated by ABC transporters. These application notes provide a comprehensive overview of PD173074's mechanism of action and detailed protocols for its use in cancer research.
Mechanism of Action
PD173074 exerts its anti-cancer effects by selectively inhibiting the tyrosine kinase activity of FGFRs.[7] Deregulated FGFR signaling is a key driver in many cancers, promoting mitogenesis, angiogenesis, and anti-apoptotic pathways.[7] By binding to the ATP-pocket of the FGFR kinase domain, PD173074 blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades.[5][8] One of the key pathways affected is the MAPK/ERK pathway, where PD173074 treatment has been shown to reduce the phosphorylation of ERK1/2 and p38, leading to decreased activity of the transcription factor AP-1.[8] This, in turn, can suppress the expression of genes involved in cell proliferation and invasion, such as Snail and various matrix metalloproteinases (MMPs).[8]
Interestingly, PD173074 has also been found to directly interact with and inhibit the function of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCC10 (MRP7). This action blocks the efflux of chemotherapeutic drugs from cancer cells, thereby sensitizing resistant cells to treatment.
Quantitative Data Summary
The following tables summarize the key quantitative data for PD173074 from various studies.
Table 1: Inhibitory Activity of PD173074 against Various Kinases
| Kinase | IC50 (nM) |
| FGFR1 | ~21.5 - 25 |
| FGFR3 | 5 |
| VEGFR2 | ~100 - 200 |
| PDGFR | 17600 |
| c-Src | 19800 |
| EGFR | >50000 |
| InsR | >50000 |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Reversal of Multidrug Resistance in MRP7-overexpressing HEK293 Cells
| Anticancer Drug | PD173074 Conc. (µM) | IC50 (nmol/L) in HEK293-MRP7 Cells | Fold Resistance |
| Paclitaxel | 0 | 122.11 ± 2.24 | 11.7 |
| 0.25 | 19.27 ± 0.69 | 1.9 | |
| 1 | 15.78 ± 0.15 | 1.5 | |
| Vincristine | 0 | 30.28 ± 1.34 | 6.1 |
| 0.25 | 6.76 ± 0.12 | 1.4 | |
| 1 | 4.69 ± 0.15 | 0.9 |
Data adapted from a study on MRP7-mediated drug resistance.[9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of PD173074 in cancer cells.
Caption: General workflow for in vitro evaluation of PD173074.
Experimental Protocols
In Vitro Protocols
1. Cell Viability (MTT) Assay
This protocol is designed to assess the effect of PD173074 on the viability of cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
PD173074 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of PD173074 in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the PD173074 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis
This protocol is for analyzing the effect of PD173074 on protein expression and phosphorylation in key signaling pathways.
-
Materials:
-
Cancer cell lines
-
PD173074
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with PD173074 at the desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Protocol
1. Xenograft Tumor Model in Nude Mice
This protocol describes the evaluation of PD173074's anti-tumor efficacy in a mouse xenograft model.
-
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
PD173074
-
Vehicle (e.g., PBS)
-
Calipers for tumor measurement
-
Anesthesia
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PD173074 at a dose of 20-25 mg/kg/day via intraperitoneal injection.[10][11] Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[12]
-
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
PD173074 is a versatile and potent inhibitor of the FGFR signaling pathway with significant potential in cancer research and therapy. Its dual action of directly inhibiting tumor growth and angiogenesis, as well as its ability to counteract multidrug resistance, makes it a valuable tool for both basic research and preclinical studies. The protocols provided herein offer a starting point for investigating the multifaceted anti-cancer properties of PD173074.
References
- 1. stemcell.com [stemcell.com]
- 2. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The FGFR1 inhibitor PD173074 induces mesenchymal–epithelial transition through the transcription factor AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD173074, a selective FGFR inhibitor, reverses MRP7 (ABCC10)-mediated MDR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Therapy Using a Small Molecule Inhibitor against Angiogenic Receptors in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The fibroblast growth factor receptor inhibitor PD173074 blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Cellular Response to PD173074 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of PD173074, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document outlines the mechanism of action of PD173074, its impact on key signaling pathways, and detailed protocols for assessing protein expression and phosphorylation status post-treatment.
Introduction
PD173074 is a small molecule inhibitor that selectively targets the ATP-binding pocket of FGFRs, primarily FGFR1 and FGFR3, with additional activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] By competitively inhibiting ATP binding, PD173074 effectively blocks the autophosphorylation of FGFRs, a critical step in the activation of downstream signaling cascades.[1][3] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention.[1] Western blotting is an essential technique to confirm the on-target effects of PD173074 by measuring the reduction in FGFR autophosphorylation and the modulation of its downstream signaling pathways.[4]
Mechanism of Action and Signaling Pathways
PD173074's primary mechanism is the inhibition of FGFR kinase activity.[2] This blockade prevents the phosphorylation of key tyrosine residues in the kinase domain, thereby halting the initiation of downstream signaling.[1] The principal pathways affected by PD173074 treatment include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is crucial for cell proliferation and differentiation. Inhibition of FGFR by PD173074 leads to a reduction in the phosphorylation of ERK1/2.[1][5][6]
-
PI3K-AKT Pathway: This pathway is vital for cell survival and proliferation. PD173074 treatment can suppress the phosphorylation of AKT.[1][7]
-
JAK-STAT Pathway: In some cellular contexts, FGFR activation can trigger the JAK-STAT pathway, influencing gene transcription related to cell survival and proliferation. PD173074 has been shown to reduce the phosphorylation of STAT3.[8][9]
-
PLCγ Pathway: This pathway is involved in calcium signaling and other cellular processes. PD173074 can lead to a reduction in the activation of downstream effectors like PLCG1.[8]
Quantitative Data: Inhibitory Activity of PD173074
The following table summarizes the in vitro inhibitory activity of PD173074 against various kinases, providing a reference for dose-selection in cell-based assays.[1][3][10][11][12]
| Target Kinase | IC50 / Ki Value (nM) | Assay Type |
| FGFR1 | ~21.5 - 25 (IC50) | Cell-free |
| FGFR3 | ~5 (IC50) | Cell-free |
| VEGFR2 | ~100 - 200 (IC50) | Cell-free |
| PDGFR | >17,600 (IC50) | Cell-free |
| c-Src | >19,800 (IC50) | Cell-free |
| EGFR | >50,000 (IC50) | Cell-free |
| InsR | >50,000 (IC50) | Cell-free |
| MEK | >50,000 (IC50) | Cell-free |
| PKC | >50,000 (IC50) | Cell-free |
| FGFR1 Autophosphorylation | 1 - 5 (IC50) | Cell-based |
| FGFR3 Autophosphorylation | ~5 (IC50) | Cell-based |
Experimental Protocols
Detailed Protocol for Western Blot Analysis
This protocol provides a general framework for assessing the phosphorylation status of FGFR and downstream signaling proteins following PD173074 treatment. Optimization of conditions such as antibody concentrations, incubation times, and PD173074 dosage is recommended for specific cell lines and experimental setups.[4][13][14][15][16]
1. Materials and Reagents
-
Cell line of interest expressing FGFRs
-
Complete cell culture medium
-
PD173074 (stock solution prepared in DMSO, stored at -20°C)
-
FGF ligand (e.g., FGF-1 or FGF-2, optional for stimulating pathways)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
Polyacrylamide gels (or reagents for casting)
-
SDS-PAGE and Western blot equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-total FGFR, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, anti-p-STAT3, anti-total STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
2. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%).
-
(Optional) For experiments investigating ligand-stimulated signaling, starve cells in serum-free or low-serum medium for 4-24 hours to reduce basal signaling.
-
Treat cells with various concentrations of PD173074 or vehicle control (DMSO) for the desired duration (e.g., 1, 6, or 24 hours).
-
(Optional) Stimulate cells with an appropriate FGF ligand for a short period (e.g., 15-30 minutes) before harvesting.
3. Protein Extraction
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
4. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge briefly to collect the samples at the bottom of the tube.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of denatured protein samples onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
For robust quantification, the membrane can be stripped and re-probed with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: FGFR Signaling Pathway and Inhibition by PD173074.
Caption: Western Blot Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Specific inhibitor of FGF receptor signaling: FGF-2-mediated effects on proliferation, differentiation, and MAPK activation are inhibited by PD173074 in oligodendrocyte-lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of the anti-tumor activity of FGFR1 inhibition in squamous cell lung cancer by targeting downstream signaling involved in glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 BINDING TO THE FGF RECEPTOR IS ACTIVATED BY RECEPTOR AMPLIFICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. stemcell.com [stemcell.com]
- 13. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bio-rad.com [bio-rad.com]
Application Notes and Protocols for PD173074 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), primarily targeting FGFR1 and FGFR3.[1][2] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] As an ATP-competitive inhibitor, PD173074 binds to the kinase domain of these receptors, preventing autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][3] Aberrant FGFR signaling is a known driver in various malignancies, making it a compelling target for cancer therapy.[2] This document provides detailed application notes and protocols for the utilization of PD173074 in xenograft mouse models to evaluate its anti-tumor efficacy.
Data Presentation
In Vivo Efficacy of PD173074 in Xenograft Models
The following table summarizes quantitative data from various studies employing PD173074 in mouse xenograft models.
| Cancer Type | Cell Line | Mouse Strain | PD173074 Dose | Administration Route | Treatment Schedule | Key Findings |
| Small Cell Lung Cancer | H-510 | Nude Mice | Not Specified | Oral | Daily for 28 days | Impaired tumor growth and increased median survival.[2] |
| Small Cell Lung Cancer | H-69 | Nude Mice | Not Specified | Oral | Daily for 28 days | Induced complete responses lasting >6 months in 50% of mice.[2] |
| Multiple Myeloma | KMS11 | Not Specified | 25 mg/kg | Not Specified | Twice daily for 9 days | Delayed tumor growth and increased survival.[2] |
| Bladder Cancer | MGH-U3, RT112, SW780 | Not Specified | 20 mg/kg | Intraperitoneal (i.p.) | Intermittent | Significantly delayed tumor growth.[2][4] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 1 mg/kg | Intraperitoneal (i.p.) | Daily for 11 days | Study focused on circulating microRNAs.[2] |
In Vitro Potency of PD173074
| Target | IC₅₀ |
| FGFR1 | ~25 nM[5][6] |
| FGFR3 | 5 nM |
| VEGFR2 | ~100-200 nM[5][6] |
Signaling Pathway and Mechanism of Action
PD173074 exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This activation triggers several key pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and angiogenesis.[2][7] PD173074, by competing with ATP for the binding site on the FGFR kinase domain, blocks this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.[1][3]
Figure 1: FGFR Signaling Pathway Inhibition by PD173074.
Experimental Protocols
PD173074 Formulation for In Vivo Administration
Materials:
-
PD173074 powder
-
Dimethyl sulfoxide (DMSO)[8]
-
Sterile microcentrifuge tubes and syringes
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of PD173074 in DMSO (e.g., 150 mg/mL).[2][9] Ensure the powder is completely dissolved. This stock can be stored at -20°C.[8]
-
Working Solution Formulation (Example): The following is a common vehicle formulation.[2][9]
-
To 400 µL of PEG300, add the required volume of the PD173074 DMSO stock solution. Mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add sterile ddH₂O or saline to bring the final volume to 1 mL.
-
The final solution should be prepared fresh before each administration.
-
Xenograft Mouse Model Establishment
Materials:
-
Immunocompromised mice (e.g., nude, SCID)
-
Cancer cell line of interest
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional)
-
Syringes and needles
-
Anesthetic
Protocol:
-
Cell Preparation: Culture the desired cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in sterile PBS or culture medium.
-
Cell Concentration: Adjust the cell concentration to the desired number for injection (typically 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL).[2]
-
Matrigel (Optional): If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel immediately before injection. Keep the mixture on ice.
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method.
-
Wipe the injection site (typically the flank) with 70% ethanol.
-
Gently lift the skin and insert the needle subcutaneously.
-
Slowly inject the cell suspension (100-200 µL).
-
Withdraw the needle slowly to prevent leakage.
-
Monitor the mice until they have fully recovered from anesthesia.
-
In Vivo Efficacy Study
Protocol:
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control (vehicle) and treatment groups.[2][10]
-
Drug Administration: Administer PD173074 or vehicle according to the planned dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.[2]
-
Animal Monitoring: Monitor the body weight of the mice at each tumor measurement.[2] Observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or skin ulceration at the tumor site.
-
Endpoint: Continue the treatment for the specified duration or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[10]
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of PD173074 in a xenograft mouse model.
Figure 2: General workflow for a PD173074 mouse xenograft study.
Conclusion
PD173074 has demonstrated significant anti-tumor activity in a variety of mouse xenograft models.[2] The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this FGFR inhibitor. Careful planning of the experimental design, including the choice of cell line, mouse strain, and drug formulation, is critical for obtaining robust and reproducible results. Adherence to ethical guidelines for animal welfare is paramount throughout all in vivo procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
PD173074: Application Notes and Protocols for In Vitro Studies of FGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent, selective, and ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] It primarily targets FGFR1 and FGFR3, with secondary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] This pyrido[2,3-d]pyrimidine compound is a crucial tool for elucidating the role of FGFR signaling in a multitude of cellular processes, including proliferation, differentiation, and angiogenesis.[1] Its high selectivity and potency make it an invaluable asset in cancer research and developmental biology to probe the therapeutic potential of targeting the FGFR pathway.[1]
Mechanism of Action
PD173074 functions as an ATP-competitive inhibitor by binding to the kinase domain of FGFRs.[1] This binding event precludes the transfer of a phosphate group from ATP to tyrosine residues on the receptor, thereby inhibiting the autophosphorylation and subsequent activation of the receptor.[1] The blockade of FGFR autophosphorylation prevents the initiation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[2]
Data Presentation
The inhibitory activity of PD173074 has been quantified across various in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency and selectivity.
| Target | Assay Type | IC50 (nM) | Reference |
| FGFR1 | Kinase Assay | 21.5 - 25 | [3][4][5][6] |
| FGFR3 | Kinase Assay | 5 | [3][4] |
| VEGFR2 | Kinase Assay | ~100 - 200 | [4][5] |
| PDGFR | Kinase Assay | 17,600 | [3][7] |
| c-Src | Kinase Assay | 19,800 | [3][7] |
| EGFR | Kinase Assay | > 50,000 | [3][7] |
| InsR | Kinase Assay | > 50,000 | [3][7] |
| FGFR1 Autophosphorylation | Cell-based Assay | 1 - 5 | [4][5] |
| FGFR3 Autophosphorylation | Cell-based Assay | ~5 | [4] |
| VEGFR2 Autophosphorylation | Cell-based Assay | 100 - 200 | [4][6] |
| Cell Viability (FGFR3-expressing cells) | Cell-based Assay | < 20 | [4] |
Signaling Pathway and Inhibition
Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter-Binding)
This protocol outlines a general procedure to determine the IC50 value of PD173074 against a specific FGFR kinase.[8]
Materials:
-
Recombinant FGFR1 kinase
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
PD173074
-
DMSO
-
1% Phosphoric Acid
-
Phosphocellulose filter plate
-
Scintillation cocktail
Procedure:
-
Prepare PD173074 Dilutions: Create a serial dilution of PD173074 in Kinase Assay Buffer to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.[8]
-
Prepare Reagents:
-
Dilute recombinant FGFR1 in Kinase Assay Buffer.
-
Dissolve the substrate in Kinase Assay Buffer.
-
Prepare the ATP solution containing [γ-³²P]ATP.[8]
-
-
Set up Kinase Reaction: In a 96-well plate, add the Kinase Assay Buffer, PD173074 dilution (or DMSO), substrate solution, and enzyme solution.[8]
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.[1]
-
Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]ATP solution to each well.[8]
-
Incubation: Incubate the plate for an appropriate time (e.g., 10-30 minutes) at an optimal temperature (e.g., 30°C).[1]
-
Stop Reaction: Terminate the reaction by adding 1% Phosphoric Acid.[8]
-
Capture Substrate: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the filters to remove unincorporated [γ-³²P]ATP.[8]
-
Detection: Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate the percentage of kinase inhibition for each PD173074 concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of PD173074 on the viability of cells dependent on FGFR signaling.[4][10]
Materials:
-
Cells expressing the target FGFR
-
Complete cell culture medium
-
PD173074 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of PD173074 in complete medium. A typical concentration range could be 0.1 nM to 100 µM.[10] Include a vehicle control (DMSO).
-
Incubation: Remove the medium from the wells and add the PD173074 dilutions or vehicle control. Incubate for a predetermined period (e.g., 48-72 hours).[4][10]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the PD173074 concentration to determine the GI50 (concentration for 50% growth inhibition).[1]
Western Blot Analysis of FGFR Phosphorylation
This protocol is used to confirm the inhibitory effect of PD173074 on FGFR autophosphorylation and downstream signaling pathways.[10][11]
Materials:
-
Cells expressing the target FGFR
-
PD173074
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. (Optional) Serum-starve cells for 4-24 hours to reduce basal receptor phosphorylation.[11]
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of PD173074 (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 1-2 hours. Include a vehicle control (DMSO).[11]
-
Ligand Stimulation: (Optional) Stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15 minutes) to induce receptor phosphorylation.[12]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Detection: Apply the ECL detection reagent and visualize the protein bands using an imaging system.[11]
-
Analysis: Analyze the band intensities to assess the reduction in phosphorylation of FGFR and downstream proteins relative to total protein levels and the loading control.[10]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tocris.com [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD173074: Dissolution and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of PD173074, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] Proper handling and storage of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results.
Chemical Information
| Property | Value |
| Chemical Name | 1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5- dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea |
| Molecular Formula | C₂₈H₄₁N₇O₃ |
| Molecular Weight | 523.67 g/mol |
| CAS Number | 219580-11-7 |
Solubility
PD173074 is soluble in organic solvents and insoluble in water.[2]
| Solvent | Maximum Concentration |
| DMSO | 105 mg/mL (200.5 mM)[2] |
| Ethanol | 105 mg/mL (200.5 mM)[2] |
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of PD173074.
Solid Form
| Storage Temperature | Duration | Recommendations |
| -20°C | ≥ 3 years | Store desiccated.[1][3] |
| +4°C | Up to 12 months | For short-term storage.[1] |
In Solvent
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
| -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution that can be further diluted for various assays.
Materials:
-
PD173074 solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of PD173074 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[1]
-
Weighing: Weigh out the desired amount of PD173074 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.24 mg of the powder.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the PD173074 powder.
-
Mixing: Cap the vial tightly and vortex thoroughly.[1] To aid dissolution, the tube can be warmed to 37°C for 10 minutes or placed in an ultrasonic bath for a short period.[1]
-
Visual Inspection: Visually inspect the solution to ensure all solid has dissolved completely.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile tubes.[1]
-
Storage: Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1]
Workflow for Dissolving and Storing PD173074
The following diagram illustrates the general workflow for preparing and storing PD173074 stock solutions.
Caption: Workflow for the dissolution and storage of PD173074.
Important Considerations
-
Use fresh, anhydrous DMSO: Moisture can affect the solubility and stability of the compound.[3]
-
Avoid repeated freeze-thaw cycles: This can lead to degradation of the compound.[1] Aliquoting into single-use vials is highly recommended.
-
Equilibrate to room temperature before use: When taking a stock solution from the freezer, allow it to thaw and equilibrate to room temperature before opening the vial to prevent condensation.[1]
-
Do not re-freeze partially used aliquots. [1]
-
For in vivo studies: Formulations for oral administration may involve suspending the compound in vehicles like CMC-Na.[2]
By following these guidelines, researchers can ensure the proper handling of PD173074, leading to more reliable and reproducible experimental outcomes.
References
PD173074: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), primarily targeting FGFR1 and FGFR3.[1] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] By acting as an ATP-competitive inhibitor, PD173074 effectively blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, differentiation, and angiogenesis.[2] This document provides detailed application notes and protocols for the use of PD173074 in various cell-based assays.
Mechanism of Action
PD173074 binds to the ATP-binding pocket within the kinase domain of FGFRs and VEGFR2. This competitive inhibition prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, a critical step in receptor activation. The blockade of autophosphorylation abrogates the recruitment and activation of downstream signaling proteins, leading to the suppression of key pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4] This ultimately results in reduced cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells dependent on FGFR signaling.[3]
Quantitative Data
The effective concentration of PD173074 can vary significantly depending on the cell type, the specific assay, and the expression level of target receptors. The following tables summarize the reported 50% inhibitory concentrations (IC50) and other quantitative data for PD173074 in various contexts.
Table 1: In Vitro Kinase and Autophosphorylation Inhibition
| Target Kinase | Assay Type | IC50 (nM) |
| FGFR1 | Cell-free kinase assay | ~25[5][6] |
| FGFR1 | Autophosphorylation (Cell-based) | 1 - 5[6][7] |
| FGFR3 | Cell-free kinase assay | 5[2] |
| VEGFR2 | Cell-free kinase assay | ~100 - 200[2][5] |
| VEGFR2 | Autophosphorylation (Cell-based) | 100 - 200[5][7] |
| PDGFR | Cell-free kinase assay | 17,600[2] |
| c-Src | Cell-free kinase assay | 19,800[2] |
| EGFR | Cell-free kinase assay | > 50,000[2] |
| InsR | Cell-free kinase assay | > 50,000[2] |
| MEK | Cell-free kinase assay | > 50,000[2] |
| PKC | Cell-free kinase assay | > 50,000[2] |
Table 2: Cell-Based Assay IC50 Values
| Cell Line | Cancer Type | Assay Type | IC50 |
| NCI-H1581 | Lung Cancer | Growth Inhibition | 12.25 nM[5] |
| KG-1 | Leukemia | Growth Inhibition | 51.29 nM[5] |
| MFM-223 | Breast Cancer | Growth Inhibition | 215.76 nM[5] |
| KMS11, KMS18 | Multiple Myeloma | Cell Viability | < 20 nM[5][7] |
| TFK-1 | Cholangiocarcinoma | Cell Viability | ~6.6 µM[8] |
| KKU-213 | Cholangiocarcinoma | Cell Viability | ~8.4 µM[8] |
| RBE | Cholangiocarcinoma | Cell Viability | ~11 µM[8] |
| KKU-100 | Cholangiocarcinoma | Cell Viability | ~16 µM[8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow, the following diagrams have been generated.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the effect of PD173074 on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PD173074 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of PD173074 in a complete culture medium from the stock solution. A common concentration range to test is 0.1 nM to 100 µM.[9]
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of PD173074. Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the plate for 24-96 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1][9]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][9]
-
Measure the absorbance at 540 nm or 570 nm using a microplate reader.[1][9]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of FGFR Phosphorylation
This protocol is used to assess the effect of PD173074 on the phosphorylation status of FGFR and downstream signaling proteins like ERK.
Materials:
-
Cells of interest
-
PD173074 stock solution
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight if necessary to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of PD173074 (e.g., 10 nM, 50 nM, 1 µM) for 1-2 hours.[9]
-
Stimulate the cells with an appropriate FGF ligand if required to induce receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer.[1]
-
Determine the protein concentration of the lysates using a BCA protein assay.[1]
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Analyze the band intensities to determine the effect of PD173074 on protein phosphorylation relative to the total protein levels.[1]
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by PD173074.
Materials:
-
Cells of interest
-
PD173074 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of PD173074 for a specified time (e.g., 48 hours).[1]
-
Harvest both adherent and floating cells and wash them with cold PBS.[1]
-
Resuspend the cells in 1X Annexin V binding buffer.[1]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.[1]
-
Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
Protocol 4: Cell Migration (Wound Healing) Assay
This assay assesses the effect of PD173074 on cell migration.
Materials:
-
Cells of interest
-
PD173074 stock solution
-
6-well plates or other suitable culture dishes
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with a fresh medium containing various concentrations of PD173074 or a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of PD173074 on cell migration.
Protocol 5: In Vitro Angiogenesis (Tube Formation) Assay
This assay models the formation of capillary-like structures by endothelial cells and is used to evaluate the anti-angiogenic potential of PD173074.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
PD173074 stock solution
-
96-well plate
-
Matrigel
-
Endothelial cell basal medium
-
Angiogenic stimulus (e.g., bFGF or VEGF)
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow solidification.[6]
-
Harvest HUVECs and resuspend them in a basal medium containing the desired concentrations of PD173074 and an angiogenic stimulus.[6]
-
Seed the HUVEC suspension onto the solidified Matrigel.[6]
-
Incubate for 6-18 hours at 37°C to allow for the formation of tube-like structures.[6]
-
Capture images using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.
Conclusion
PD173074 is a valuable research tool for investigating the roles of FGFR and VEGFR signaling in various biological processes. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively design and execute cell-based assays using this potent inhibitor. It is crucial to optimize the experimental conditions, including cell type and inhibitor concentration, to achieve reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Immunohistochemical Analysis of Tissues Treated with PD173074
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent, ATP-competitive small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3][4] It primarily targets FGFR1 and FGFR3 with high affinity, and also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][5][6] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a critical target for cancer therapy.[1] PD173074 blocks the autophosphorylation of the receptor's kinase domain, thereby inhibiting downstream signaling cascades crucial for cell proliferation, survival, differentiation, and angiogenesis.[1][2]
Immunohistochemistry (IHC) is an indispensable tool for evaluating the pharmacodynamic (PD) effects of PD173074 in preclinical models. It allows for the direct visualization and quantification of target engagement and downstream pathway modulation within the spatial context of the tissue architecture. These application notes provide a framework and detailed protocols for assessing the impact of PD173074 treatment on tumor tissues using IHC.
Key Biomarkers for IHC Analysis
Following PD173074 treatment, IHC can be used to assess several key biomarkers to confirm the drug's mechanism of action and efficacy:
-
Target Engagement & Pathway Inhibition:
-
Phospho-FGFR (p-FGFR): A reduction in p-FGFR staining indicates direct target inhibition.[7][8]
-
Phospho-ERK (p-ERK) & Phospho-AKT (p-AKT): As key downstream effectors of the RAS-MAPK and PI3K-AKT pathways, respectively, decreased phosphorylation of these proteins demonstrates successful pathway blockade.[9]
-
-
Cellular Effects:
-
Proliferation Markers (Ki-67, PCNA): A decrease in the percentage of Ki-67 or PCNA-positive cells indicates an anti-proliferative effect.[6][10]
-
Apoptosis Markers (Cleaved Caspase-3): An increase in staining for cleaved caspase-3 is indicative of induced apoptosis.[6][11]
-
Angiogenesis Markers (CD31): Given PD173074's activity against VEGFR2, a reduction in microvessel density, as measured by CD31 staining, can confirm anti-angiogenic effects.[5]
-
Data Presentation: Quantitative Analysis
The inhibitory activity of PD173074 has been quantified across various kinases. The following tables summarize its potency and the observed effects in preclinical models.
Table 1: In Vitro Inhibitory Activity of PD173074
| Target Kinase | Metric | Value | Reference |
| FGFR1 | IC₅₀ | ~21.5 - 25 nM | [4][5][6] |
| Kᵢ | ~40 nM | [5][6] | |
| FGFR3 | IC₅₀ | ~5 nM | [4][5] |
| VEGFR2 | IC₅₀ | ~100 - 200 nM | [5][6] |
| PDGFR | IC₅₀ | >1000-fold higher than FGFR1 | [5][6] |
| c-Src | IC₅₀ | >1000-fold higher than FGFR1 | [5][6] |
| EGFR, InsR, MEK, PKC | IC₅₀ | >50,000 nM | [4][12] |
Table 2: Summary of In Vivo Effects of PD173074 Amenable to IHC Quantification
| Model | Effect Observed | Method of Quantification | Reference |
| H-69 SCLC Xenograft | Increased apoptosis | Caspase-3 and cytokeratin 18 cleavage staining | [11] |
| H-510 & H-69 SCLC Xenografts | Decreased intratumoral proliferation | [¹⁸F]FLT-PET imaging (correlates with Ki-67) | [11] |
| 4T1 Tumor-Bearing Mice | Reduced microvessel density | IHC analysis | [10] |
| 4T1 Tumor-Bearing Mice | Reduced proliferation index | IHC analysis | [10] |
| 4T1 Tumor-Bearing Mice | Induced tumor apoptosis | IHC analysis | [10] |
Visualizations: Pathways and Workflows
Caption: PD173074 competitively inhibits ATP binding to the FGFR kinase domain, blocking downstream signaling.
Caption: A typical workflow from in vivo drug administration to quantitative IHC data analysis.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study
This protocol outlines a general procedure for an in vivo study to generate tissue samples for IHC analysis.
-
Animal Models: Utilize appropriate tumor models, such as human cancer cell line xenografts (e.g., H-510, KMS11) in immunocompromised mice.[5][11]
-
Acclimatization: Allow animals to acclimate for at least one week before tumor cell implantation.
-
Tumor Implantation: Inject tumor cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer PD173074 at a dose determined by tolerability and efficacy studies (e.g., 1-2 mg/kg/day).[5] Administration can be oral or via another appropriate route.
-
Control Group: Administer the vehicle solution on the same schedule.
-
-
Treatment Duration: Treat animals for a specified period (e.g., 21-28 days).[11] Continue to monitor tumor volume and animal well-being.
-
Tissue Harvesting: At the end of the study, euthanize the animals and carefully excise the tumors.
-
Tissue Fixation: Immediately fix the excised tumors by immersion in 10% neutral buffered formalin (NBF) for 24-48 hours at room temperature.
-
Processing: After fixation, transfer tissues to 70% ethanol and proceed with the paraffin embedding protocol (Protocol 2).
Protocol 2: Immunohistochemistry for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a standard method for IHC staining of FFPE tissue sections.[13][14][15]
Reagents and Materials:
-
Phosphate Buffered Saline (PBS)
-
Xylene or a xylene substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂ in methanol)
-
Blocking serum (from the same species as the secondary antibody)
-
Primary antibody (specific to the biomarker of interest, diluted in blocking buffer)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent or other polymer-based detection system
-
Chromogen substrate (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 5-10 minutes each.[15] b. Immerse in 100% ethanol: 2 changes, 5 minutes each. c. Immerse in 95% ethanol: 1 change, 5 minutes. d. Immerse in 70% ethanol: 1 change, 5 minutes. e. Rinse thoroughly in running deionized water for 5 minutes.
-
Antigen Retrieval:
-
This step is crucial for unmasking epitopes cross-linked by formalin fixation. The optimal method depends on the primary antibody.
-
Heat-Induced Epitope Retrieval (HIER): a. Place slides in a staining jar filled with antigen retrieval buffer. b. Heat the buffer with slides to 95-100°C in a water bath, steamer, or microwave for 20-30 minutes.[16] Do not allow the solution to boil dry. c. Allow slides to cool in the buffer at room temperature for at least 20 minutes. d. Rinse slides in PBS (2 changes, 5 minutes each).
-
-
Peroxidase Blocking: a. Immerse slides in 3% H₂O₂ solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity. b. Rinse slides in PBS (2 changes, 5 minutes each).
-
Blocking: a. Carefully wipe excess buffer from around the tissue section. b. Apply blocking serum (e.g., 5-10% normal goat serum) to cover the section. c. Incubate for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Gently tap off the blocking serum (do not rinse). b. Apply the diluted primary antibody to the tissue section. c. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Detection System: a. Rinse slides in PBS (3 changes, 5 minutes each). b. Apply the biotinylated secondary antibody. Incubate for 30-60 minutes at room temperature. c. Rinse slides in PBS (3 changes, 5 minutes each). d. Apply the ABC reagent or polymer-based HRP. Incubate for 30 minutes at room temperature.
-
Chromogen Development: a. Rinse slides in PBS (3 changes, 5 minutes each). b. Apply the DAB substrate solution and incubate until the desired brown stain intensity develops (typically 1-10 minutes). Monitor development under a microscope.[13] c. Immediately stop the reaction by immersing the slides in deionized water.
-
Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[13] b. "Blue" the stain by rinsing in running tap water for 5-10 minutes.
-
Dehydration and Mounting: a. Dehydrate the sections through a graded ethanol series in reverse (70%, 95%, 100%).[13] b. Clear in xylene (2 changes, 5 minutes each). c. Apply a drop of permanent mounting medium and coverslip the slide.
-
Analysis:
-
Examine slides using a brightfield microscope.
-
For quantitative analysis, capture high-resolution digital images and use image analysis software to determine metrics such as the percentage of positive cells or H-score.[17][18] This provides an objective measure of biomarker expression changes between treatment and control groups.[16][19]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stemcell.com [stemcell.com]
- 4. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The fibroblast growth factor receptor inhibitor PD173074 blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Quantitative immunohistochemical assay with novel digital immunostaining for comparisons of PD-L1 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Image Analysis for Tissue Biomarker Use: A White Paper From the Digital Pathology Association - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Assessment of PD-L1 as an Analyte in Immunohistochemistry Diagnostic Assays using a Standardized Cell Line Tissue Microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel quantitative immunohistochemical analysis for evaluating PD-L1 expression with phosphor-integrated dots for predicting the efficacy of patients with cancer treated with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming PD173074 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Fibroblast Growth Factor Receptor (FGFR) inhibitor, PD173074, during their experiments.
Troubleshooting Guide
This guide addresses common issues observed during experiments with PD173074-resistant cells.
| Observed Problem | Potential Cause | Suggested Action |
| Cells show reduced sensitivity to PD173074 (Increased IC50). | Acquired resistance through genetic or epigenetic alterations. | - Confirm resistance by comparing the IC50 value to the parental, sensitive cell line. A significant fold-increase indicates resistance.[1] - Investigate the mechanism of resistance (see FAQs below). - Consider combination therapies targeting bypass pathways. |
| Downstream signaling (e.g., p-ERK, p-AKT) remains active despite PD173074 treatment. | Activation of bypass signaling pathways. | - Perform western blot analysis to probe for activation of the PI3K/AKT/mTOR and MAPK pathways.[1][2] - If AKT is activated, consider a combination with a PI3K or AKT inhibitor.[1][3] - If ERK is activated, consider a combination with a MEK inhibitor.[1] |
| Cells exhibit a more elongated, spindle-like morphology. | Epithelial-to-Mesenchymal Transition (EMT) has occurred. | - Analyze EMT markers by western blot (e.g., decreased E-cadherin, increased Vimentin).[4] - Investigate signaling pathways known to induce EMT. |
| No mutations are found in the FGFR kinase domain, and bypass pathways are not constitutively active. | Increased drug efflux. | - Assess the expression of ABCB1 (MDR1) transporter by qPCR or western blot.[1] - Consider co-treatment with an ABCB1 inhibitor. Interestingly, PD173074 itself has been shown to inhibit ABCB1.[5][6][7] |
Frequently Asked Questions (FAQs)
Mechanism of Resistance
Q1: How do I confirm that my cell line has developed resistance to PD173074?
A1: The most direct method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of PD173074 in your suspected resistant cell line and compare it to the parental (sensitive) cell line using a cell viability assay (e.g., MTT or CCK-8). A significant increase in the IC50 value indicates acquired resistance. For instance, a PD173074-resistant SiHa cervical cancer cell line showed an IC50 of 11.25 µM, approximately a 5.5-fold increase compared to the parental cell line's IC50 of 2.069 µM.[1]
Q2: What are the primary molecular mechanisms of resistance to PD173074?
A2: Resistance to PD173074 and other FGFR inhibitors is primarily categorized into two types:
-
On-target resistance: This usually involves the acquisition of secondary mutations in the kinase domain of the FGFR gene, which prevents the drug from binding effectively. A common example is the "gatekeeper" mutation.[1][2][4]
-
Off-target resistance: This happens when cancer cells activate alternative signaling pathways to bypass their dependence on FGFR signaling. The most common bypass pathways are the PI3K/AKT/mTOR and MAPK signaling cascades.[1][2][3] Resistance can also be mediated by the upregulation of other receptor tyrosine kinases or through an epithelial-to-mesenchymal transition (EMT).[1][2][4]
Q3: My PD173074-resistant cells do not have any mutations in the FGFR kinase domain. What should I investigate next?
A3: If on-target mutations are absent, it is highly likely that resistance is driven by off-target mechanisms. The recommended next steps are:
-
Analyze Bypass Signaling Pathways: Use western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and MAPK (p-ERK) pathways. Constitutive activation of these pathways in the presence of PD173074 is a strong indicator of bypass signaling.[1][2]
-
Investigate Drug Efflux: PD173074 has been shown to be a substrate of the ABCB1 (MDR1) drug efflux pump.[1] Overexpression of ABCB1 can lead to multidrug resistance by actively pumping the drug out of the cell. You can assess ABCB1 expression levels by qPCR or western blot.[1]
Overcoming Resistance
Q4: What are some strategies to overcome PD173074 resistance in my cell line models?
A4: The strategy to overcome resistance depends on the underlying mechanism:
-
For Bypass Pathway Activation: A combination therapy approach is often effective.
-
If the PI3K/AKT pathway is activated, co-treatment with a PI3K inhibitor (e.g., pictilisib) or an mTOR inhibitor may restore sensitivity.[2][3]
-
If the MAPK pathway is hyperactivated, combining PD173074 with a MEK inhibitor could be beneficial.[1][2]
-
In cases of compensatory upregulation of other Receptor Tyrosine Kinases (RTKs) like EGFR, a dual-inhibition strategy may be effective.[8]
-
-
For On-Target Mutations: If a gatekeeper mutation is present, consider using a next-generation or irreversible FGFR inhibitor that is designed to be effective against such mutations.[9][10]
-
For ABCB1-mediated resistance: Interestingly, PD173074 has been shown to reverse ABCB1-mediated multidrug resistance by directly inhibiting the pump's function.[5][6][7] If your cells are resistant to other chemotherapeutic agents due to ABCB1 overexpression, PD173074 might be used in combination to re-sensitize them.
Data Presentation
Table 1: Example IC50 Values for PD173074 in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase | Reference |
| SiHa | 2.069 | 11.25 | ~5.5 | [1] |
| TFK-1 | ~6.6 | Not Reported | Not Applicable | [8] |
| KKU-213 | ~8.4 | Not Reported | Not Applicable | [8] |
| RBE | ~11 | Not Reported | Not Applicable | [8] |
| KKU-100 | ~16 | Not Reported | Not Applicable | [8] |
Note: This table provides examples and values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Generation of PD173074-Resistant Cell Lines
This protocol outlines a general method for developing acquired resistance to PD173074 in a cancer cell line.
-
Determine Initial IC50: First, determine the IC50 of PD173074 for your parental cell line using a standard cell viability assay (e.g., MTT or CCK-8).[1]
-
Initial Drug Exposure: Culture the parental cells in their standard medium containing PD173074 at a concentration equal to the IC50.[1]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of PD173074 in the culture medium. This should be done in a stepwise manner over several weeks to months.
-
Verification of Resistance: Periodically, and at the end of the selection process, confirm the resistance phenotype by performing a cell viability assay and calculating the new IC50. Compare this to the parental cell line to determine the fold-increase in resistance.[1]
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
This protocol provides a general workflow for assessing the activation of key signaling pathways.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[1]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA or Bradford).[1]
-
Sample Preparation: Mix the protein lysate with Laemmli buffer and denature by heating at 95°C for 5 minutes.[1]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate with primary antibodies (e.g., p-FGFR, FGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]
-
Wash the membrane again with TBST.[1]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Visualizations
Caption: Standard FGFR signaling pathway and the inhibitory action of PD173074.
Caption: Bypass signaling pathways as a mechanism of resistance to PD173074.
Caption: Workflow for developing and characterizing PD173074-resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PD173074 Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of PD173074 in animal studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summarized data to facilitate the optimization of PD173074 dosage and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PD173074 and what is its primary mechanism of action?
A1: PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Its primary targets are FGFR1 and FGFR3.[2] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), though with lower potency.[2][3] PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing their autophosphorylation.[2] This action blocks the activation of downstream signaling pathways, such as the RAS-RAF-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, migration, and survival.[1][4]
Q2: What are the recommended starting dosages for in vivo studies?
A2: The effective dosage of PD173074 in animal models can vary depending on the cancer type, animal model, and administration route.[5] Reported effective dosages range from 1 mg/kg/day to 25 mg/kg/day.[3][6] For instance, doses of 1-2 mg/kg/day administered intraperitoneally have been shown to effectively block angiogenesis in mice.[5][6] In xenograft models, oral administration of 25 mg/kg has been shown to significantly inhibit tumor growth.[3] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental setup.[7]
Q3: How should I prepare and administer PD173074 for animal studies?
A3: PD173074 is soluble in DMSO and ethanol.[2][8] For in vivo administration, a common method is to first prepare a concentrated stock solution in DMSO and then dilute it with other vehicles like PEG300, Tween-80, and saline to improve solubility and bioavailability.[5] Administration can be performed via intraperitoneal (i.p.) injection or oral gavage.[3][6] It is recommended to prepare fresh working solutions for each experiment to ensure consistency and avoid precipitation.[9]
Q4: What are the potential off-target effects and toxicities of PD173074?
A4: While PD173074 is highly selective for FGFRs, it can inhibit other kinases at higher concentrations, with VEGFR2 being a notable off-target.[7][10] It shows significantly less activity against kinases like PDGFR and c-Src.[3] At higher doses, PD173074 can lead to toxicity.[11][12] Lethal toxic effects on the liver, lungs, and kidneys have been observed in newborn mice at high concentrations.[11][12] Therefore, it is essential to conduct dose-escalation studies to identify the maximum tolerated dose in your specific animal model.[10]
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy in in vivo studies.
-
Possible Cause: Suboptimal dosage.
-
Possible Cause: Poor bioavailability.
-
Possible Cause: Compound instability.
-
Solution: Prepare fresh solutions for each experiment from a frozen stock.[9] PD173074 stock solutions in DMSO are generally stable for up to 6 months at -20°C.
-
-
Possible Cause: Insensitivity of the tumor model.
-
Solution: Confirm that your cell line or tumor model is dependent on FGFR signaling. Cell lines with low or no FGFR expression may not respond to the inhibitor.[10]
-
Issue 2: Observed toxicity or adverse effects in animals.
-
Possible Cause: Dosage is too high.
-
Solution: Reduce the dosage. It is critical to establish the maximum tolerated dose (MTD) through a dose-escalation study before proceeding with efficacy studies.[10]
-
-
Possible Cause: Off-target effects.
-
Solution: At higher concentrations, PD173074 can inhibit other kinases like VEGFR2.[7] Consider using the lowest effective concentration to minimize off-target effects. To confirm that the observed phenotype is due to on-target inhibition, consider using a structurally unrelated FGFR inhibitor as a control.[7]
-
Issue 3: Difficulty dissolving PD173074 for in vivo use.
-
Possible Cause: Inappropriate solvent or concentration.
-
Solution: PD173074 has poor solubility in aqueous solutions.[9] For in vivo studies, first, dissolve the compound in 100% DMSO to create a high-concentration stock. Then, for the working solution, dilute the DMSO stock with a vehicle such as a mixture of PEG300, Tween-80, and saline to improve solubility.[5] A recommended formulation is to prepare a 150 mg/mL stock in DMSO, then dilute with PEG300, Tween-80, and ddH₂O.[5]
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of PD173074
| Target Kinase | IC50 (nM) |
| FGFR1 | ~25[3][6] |
| FGFR3 | 5 |
| VEGFR2 | 100-200[3][6] |
| PDGFR | >10,000[1] |
| c-Src | >10,000[1] |
Table 2: In Vivo Efficacy of PD173074 in Xenograft Models
| Cancer Type | Animal Model | Administration Route | Dosage | Outcome | Reference |
| Small Cell Lung Cancer | Nude Mice (H-510 xenograft) | Oral | Not Specified | Impaired tumor growth, increased median survival | [5][13] |
| Small Cell Lung Cancer | Nude Mice (H-69 xenograft) | Oral | Not Specified | Complete tumor responses in 50% of mice | [5][13] |
| Bladder Cancer | Nude Mice | Intraperitoneal (i.p.) | 20 mg/kg/day | Significantly delayed tumor growth | [5] |
| Multiple Myeloma | Nude Mice (KMS11 xenograft) | Not Specified | Not Specified | Delayed tumor growth and increased survival | [6] |
| Angiogenesis Model | Swiss Webster Mice | Intraperitoneal (i.p.) | 1-2 mg/kg/day | Dose-dependent inhibition of FGF-induced neovascularization | [5][6] |
Experimental Protocols
1. In Vitro Kinase Assay to Determine IC50
-
Objective: To quantify the inhibitory potency of PD173074 against a target kinase.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified recombinant kinase (e.g., FGFR1), a suitable substrate (e.g., a synthetic peptide), and a range of concentrations of PD173074 dissolved in DMSO.
-
Inhibitor Pre-incubation: Pre-incubate the kinase and substrate with the various concentrations of PD173074 for 10-15 minutes at room temperature.[2]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., ³²P-ATP).[2]
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 10-30 minutes) at an optimal temperature (e.g., 30°C).[2]
-
Reaction Termination: Stop the reaction, for example, by adding trichloroacetic acid (TCA).[2]
-
Detection: Measure the incorporation of the phosphate group into the substrate.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of PD173074 concentration to determine the IC50 value.
-
2. Cell Viability (MTT) Assay
-
Objective: To assess the effect of PD173074 on the proliferation of cancer cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of PD173074. Include a vehicle control (DMSO).[2]
-
Incubation: Incubate the cells for a specified period (typically 24 to 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert MTT to formazan crystals.[2][10]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).[10]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against PD173074 concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[2]
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of PD173074 in a living organism.
-
Methodology:
-
Cell Implantation: Subcutaneously inject tumor cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
Treatment Administration: Administer PD173074 or vehicle control according to the predetermined dosage and schedule (e.g., daily oral gavage).[14]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.[14]
-
Monitoring: Monitor animal body weight and overall health for signs of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Mandatory Visualizations
Caption: PD173074 inhibits FGFR signaling by blocking receptor autophosphorylation.
Caption: General experimental workflow for evaluating PD173074.
Caption: Logical workflow for troubleshooting in vivo experiments with PD173074.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PD 173074 Supplier | 219580-11-7 | Hello Bio [hellobio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. The fibroblast growth factor receptor inhibitor PD173074 blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
PD173074 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of PD173074. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accurate and effective use of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is PD173074 and why is its solubility a concern?
A1: PD173074 is a potent, ATP-competitive, and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), primarily targeting FGFR1 and FGFR3, and to a lesser extent, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Like many small molecule kinase inhibitors, PD173074 is a hydrophobic compound with poor solubility in water and aqueous buffers, such as cell culture media.[3][4] This can lead to precipitation, making it challenging to achieve accurate and reproducible experimental results.[3]
Q2: What are the initial signs of PD173074 precipitation in my cell culture medium?
A2: Visual indicators of precipitation include the appearance of a cloudy or hazy solution, the presence of visible particles, or the formation of a film on the surface of the culture medium after the addition of the compound.[3] This can occur immediately upon addition or develop over time as the compound falls out of solution.[3]
Q3: What are the recommended solvents for dissolving PD173074?
A3: PD173074 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is practically insoluble in water.[4] For most in vitro cellular assays, DMSO is the recommended solvent for preparing stock solutions.[3]
Q4: How should I prepare a stock solution of PD173074?
A4: To prepare a stock solution, dissolve PD173074 powder in fresh, anhydrous DMSO to a concentration of 10 mM to 100 mM.[3] It is recommended to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[5][6] Always visually inspect the solution to ensure all solid particles have dissolved.[3][6]
Q5: What are the recommended storage conditions for PD173074?
A5: Proper storage is crucial to maintain the compound's activity. For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[6][7] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to one year.[6][7][8]
Troubleshooting Guide: Solubility and Stability Issues
This section addresses specific issues users might encounter during their experiments with PD173074, providing potential causes and actionable solutions.
| Issue | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer or media. | Solvent Shock: A rapid change in solvent polarity can cause the hydrophobic compound to crash out of solution.[3] | Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous medium, create an intermediate dilution in a smaller volume of pre-warmed (37°C) serum-free medium or PBS. Mix gently by pipetting. Then, add this intermediate dilution to the final volume of the complete medium.[3] |
| Inconsistent or lower-than-expected biological activity. | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.[7] Inaccurate Concentration: The actual concentration of the working solution may be lower than calculated due to precipitation. | Follow Recommended Storage: Aliquot stock solutions and store them at the recommended temperatures (-20°C or -80°C).[6][7] Verify Solubility: After preparing the final working solution, centrifuge it at high speed and check for a pellet. If a pellet is present, the compound has precipitated. Consider using a lower final concentration. |
| Cloudiness or film formation in the cell culture plate over time. | Low Aqueous Stability: The compound may be falling out of solution during the incubation period. | Reduce Incubation Time: If the experimental design allows, shorten the incubation period to minimize the time the compound is in an aqueous environment.[3] Use of Solubilizing Agents (for non-cell-based assays): For biochemical assays, consider using detergents like Tween-80 or PEG300 to improve solubility.[3][7] |
| Variability between experiments. | Inconsistent Solution Preparation: Differences in the preparation of stock and working solutions can lead to variability. Batch-to-Batch Variation: Although less common with high-purity compounds, slight variations between batches can occur.[4] | Standardize Protocols: Ensure that the same detailed protocol for solution preparation is followed for every experiment. Use Freshly Prepared Solutions: Prepare working solutions fresh for each experiment from a properly stored stock solution.[8] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for PD173074.
Table 1: Solubility of PD173074
| Solvent | Solubility |
| DMSO | ≥ 100 mM |
| Ethanol | ≥ 100 mM |
| Water | Insoluble[4] |
Table 2: Storage and Stability of PD173074
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | ≥ 3 years | Store desiccated.[6][7] |
| +4°C | Up to 12 months | For short-term storage.[6] | |
| In Solvent (Stock Solution) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[6][7] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[7][8] |
Table 3: In Vitro Inhibitory Activity of PD173074
| Target | Assay | IC₅₀ |
| FGFR1 | Cell-free kinase assay | ~25 nM[4][7] |
| FGFR3 | Cell-free kinase assay | 5 nM |
| VEGFR2 | Cell-free kinase assay | 100 - 200 nM[4][7] |
| FGFR1 Autophosphorylation | Cell-based assay | 1 - 5 nM[5][7] |
| VEGFR2 Autophosphorylation | Cell-based assay | 100 - 200 nM[5][7] |
| PDGFR | Cell-free kinase assay | 17,600 nM |
| c-Src | Cell-free kinase assay | 19,800 nM |
Experimental Protocols
1. Preparation of a 10 mM PD173074 Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Allow the vial of PD173074 powder to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of PD173074, add 191 µL of DMSO.[3]
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.[3]
-
If necessary, sonicate in a water bath for 5-10 minutes or warm at 37°C for 10 minutes to aid dissolution.[3][5]
-
Visually inspect the solution against a light source to confirm that no solid particles remain.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3]
-
Store aliquots at -20°C for short-term or -80°C for long-term storage.[6][7]
-
2. Preparation of Working Solutions for Cell-Based Assays
-
Objective: To prepare a final concentration of 10 µM PD173074 in cell culture medium with a final DMSO concentration of 0.1%.
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM PD173074 stock solution at room temperature.
-
Intermediate Dilution (1:100): In a sterile tube, add 2 µL of the 10 mM PD173074 stock solution to 198 µL of pre-warmed (37°C) serum-free cell culture medium or PBS. This creates a 100 µM intermediate solution. Mix gently by pipetting up and down.[3]
-
Final Dilution (1:10): Add the entire 200 µL of the 100 µM intermediate solution to 1.8 mL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM.[3]
-
Gently invert the tube several times to ensure the solution is homogenous.[3]
-
The final working solution should be used immediately.
-
Visualizations
Caption: Simplified FGFR signaling pathway and the inhibitory action of PD173074.
Caption: General experimental workflow for in vitro cell-based assays using PD173074.
Caption: Logical workflow for troubleshooting solubility issues with PD173074.
References
Technical Support Center: Interpreting Unexpected Results with PD173074
Welcome to the technical support center for PD173074. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of PD173074?
A1: PD173074 is a potent, ATP-competitive inhibitor primarily targeting Fibroblast Growth Factor Receptors 1 and 3 (FGFR1 and FGFR3).[1][2] It also demonstrates significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2]
Q2: My experimental results are not consistent with FGFR or VEGFR signaling inhibition. What could be the cause?
A2: Unexpected results can arise from several factors:
-
Off-target effects: At higher concentrations, PD173074 can inhibit other kinases.[3] It is crucial to use the lowest effective concentration to minimize these effects.
-
Interaction with multidrug resistance transporters: PD173074 has been shown to inhibit the function of P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance Protein 7 (MRP7/ABCC10).[4][5][6] This can lead to increased intracellular concentrations of other compounds that are substrates of these transporters, confounding results in co-treatment experiments.
-
Experimental conditions: The inhibitor's potency can be influenced by factors such as ATP concentration in kinase assays, cell line specific characteristics, and the presence of growth factors.[3][7]
-
Compound stability and solubility: Like many small molecule inhibitors, PD173074 is hydrophobic and can precipitate in aqueous solutions, leading to inaccurate concentrations.[8]
Q3: I'm observing cell death at concentrations where I expect to see specific pathway inhibition. Is this normal?
A3: While PD173074 can induce apoptosis in cancer cells dependent on FGFR signaling, excessive cell death, particularly in cell lines not driven by FGFR, may indicate off-target toxicity.[9][10] It is recommended to perform a dose-response curve to distinguish specific anti-proliferative effects from general cytotoxicity.[11] In some cases, high concentrations of PD173074 have been shown to have toxic effects.[11]
Q4: How can I confirm that the observed phenotype is due to on-target inhibition of FGFR?
A4: To validate that your results are due to FGFR inhibition, consider the following control experiments:
-
Rescue experiment: Overexpression of a wild-type or drug-resistant mutant of the target kinase can help determine if the phenotype is reversed, confirming the on-target effect.[3]
-
Downstream signaling analysis: Use western blotting to confirm the inhibition of downstream effectors of the FGFR pathway, such as phosphorylated ERK (p-ERK) and Akt (p-AKT).[3][12]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of FGFR signaling.
-
Potential Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Monitor the phosphorylation status of direct downstream targets of FGFR.[3]
-
-
Potential Cause 2: Compound Precipitation.
-
Solution: PD173074 has poor aqueous solubility.[8] Ensure proper dissolution of your stock solution in DMSO and avoid repeated freeze-thaw cycles.[13] When diluting into aqueous media, do so in a stepwise manner and pre-warm the media to 37°C to prevent precipitation.[8] Visually inspect for any signs of precipitation.
-
-
Potential Cause 3: High ATP Concentration in Kinase Assays.
-
Potential Cause 4: Drug Efflux by Transporters.
-
Solution: Some cell lines may express high levels of drug efflux pumps like ABCB1, which can reduce the intracellular concentration of PD173074.[3][5] Consider using cell lines with low expression of these transporters or co-treating with a known inhibitor of the transporter if appropriate for your experimental design.
-
Issue 2: Unexpected Phenotypes or Off-Target Effects.
-
Potential Cause 1: Inhibition of Other Kinases.
-
Solution: Use the lowest concentration of PD173074 that effectively inhibits FGFR signaling in your system. Refer to the kinase selectivity profile (Table 1) to identify potential off-target kinases.[3]
-
-
Potential Cause 2: Inhibition of Multidrug Resistance Transporters.
-
Solution: Be aware that PD173074 can reverse multidrug resistance by inhibiting ABCB1 and MRP7.[4][6] This is a critical consideration in experiments involving co-treatment with other drugs that are substrates for these transporters. If this interaction is not the focus of your study, consider using alternative FGFR inhibitors that do not have this effect.
-
-
Potential Cause 3: Effects on Non-Canonical Pathways.
-
Solution: Recent studies have suggested that PD173074 may induce a mesenchymal-to-epithelial transition (MET) in some cancer cells.[14] Be aware of potential effects beyond direct inhibition of proliferation and survival.
-
Data Presentation
Table 1: Kinase Inhibitory Profile of PD173074
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| FGFR3 | 5 | [15][16] |
| FGFR1 | 21.5 - 25 | [12][15][17] |
| VEGFR2 | ~100 - 200 | [12][15][17] |
| PDGFR | 17,600 | [15][16] |
| c-Src | 19,800 | [15][16] |
| EGFR | > 50,000 | [15][16] |
| InsR | > 50,000 | [15][16] |
| MEK | > 50,000 | [15][16] |
| PKC | > 50,000 | [15][16] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for FGFR1 Inhibition
This protocol outlines a general procedure for determining the IC₅₀ of PD173074 against FGFR1 kinase.
Materials:
-
Recombinant full-length human FGFR1 kinase
-
PD173074 stock solution (in DMSO)
-
Poly(Glu, Tyr) 4:1 substrate
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl₂)
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of PD173074 in the kinase assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add the kinase, substrate, and diluted PD173074 or DMSO control.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 25°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated substrate.
-
Wash the filter mats to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter mats using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each PD173074 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[17][18]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of PD173074 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PD173074 stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of PD173074. Include a DMSO-only control.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the IC₅₀ value.[5][17]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PD173074, a selective FGFR inhibitor, reverses MRP7 (ABCC10)-mediated MDR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. PD173074 - Creative Enzymes [creative-enzymes.com]
- 10. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 16. rndsystems.com [rndsystems.com]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: PD173074 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PD173074 in in vivo experiments. The focus is on minimizing and managing potential toxicity to ensure experimental success and animal welfare.
Troubleshooting Guide
Unexpected toxicity or adverse effects can compromise in vivo studies with PD173074. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Issue: Observed Animal Morbidity or Mortality
High rates of morbidity or mortality in treated animals are a critical concern. The following steps can help identify the cause and find a solution.
dot
Caption: Troubleshooting workflow for in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of toxicity with PD173074 in vivo?
A1: While some studies report no apparent toxicity at lower doses (1-2 mg/kg/day in mice), others have observed significant adverse effects with FGFR inhibitors as a class.[1][2] Signs of toxicity can be general, such as weight loss, lethargy, and ruffled fur. More specific toxicities associated with FGFR inhibitors can include hyperphosphatemia, gastrointestinal issues like diarrhea, and ocular or dermatologic toxicities.[3][4] In some cases, particularly at higher doses, lethal toxic effects on the liver, lungs, and kidneys have been reported for FGFR inhibitors.[2]
Q2: How can I minimize the risk of toxicity before starting my in vivo experiment?
A2: Proactive measures can significantly reduce the risk of toxicity.
-
Dose Selection: Start with the lowest effective dose reported in the literature for your specific model. A dose of 1-2 mg/kg/day administered intraperitoneally has been shown to be effective with no apparent toxicity in some mouse models.[1]
-
Formulation: Ensure proper and fresh preparation of your PD173074 formulation. A commonly used vehicle is a mixture of DMSO, PEG300, Tween 80, and water.
-
Pilot Study: Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Q3: My animals are showing signs of hyperphosphatemia. What should I do?
A3: Hyperphosphatemia is a known on-target effect of FGFR inhibition.[3] Management strategies include:
-
Dietary Modification: Switch to a low-phosphate diet for the duration of the study.
-
Phosphate Binders: In consultation with veterinary staff, consider the use of phosphate binders.
-
Dose Adjustment: If hyperphosphatemia is severe, consider reducing the dose or frequency of PD173074 administration.
Q4: Can the formulation of PD173074 influence its toxicity?
A4: Yes, the formulation can impact the solubility, bioavailability, and toxicity of PD173074. Using alternative formulations, such as liposomal encapsulation, has been explored to reduce side effects and improve the therapeutic index.[5] If you suspect the vehicle is causing adverse effects, consider testing alternative, well-tolerated vehicles.
Q5: Are there alternative FGFR inhibitors with a better toxicity profile?
A5: PD173074 is a first-generation FGFR inhibitor.[2] Newer generations of FGFR inhibitors have been developed with potentially improved selectivity and toxicity profiles.[6] If unacceptable toxicity is observed with PD173074 that cannot be mitigated, exploring other inhibitors like AZD4547 or BGJ398, while being mindful of their own potential toxicities, could be an option.[2] However, it's important to note that toxicity can be a class-wide effect for FGFR inhibitors.[2]
Quantitative Data Summary
The following table summarizes in vivo dosage and formulation information for PD173074 from published studies.
| Animal Model | Dose | Administration Route | Formulation Vehicle | Observed Toxicity | Reference |
| Mice | 1-2 mg/kg/day | Intraperitoneal | Not specified | No apparent toxicity | [1] |
| Nude Mice (KMS11 xenograft) | Not specified | Not specified | Not specified | Delayed tumor growth, increased survival | [1] |
| Nude Mice (H-510 xenograft) | Not specified | Oral | Not specified | Impaired tumor growth | [7] |
| Newborn Mice | Various | Intraperitoneal | DMSO | Lethal toxic effects on liver, lungs, and kidneys | [2] |
| Mice (K7M2 osteosarcoma) | Not specified | Not specified | Liposomal | Reduced side effects compared to free drug | [5] |
Experimental Protocols
Protocol 1: Preparation of PD173074 for In Vivo Administration
This protocol describes the preparation of a common formulation for intraperitoneal injection in mice.
Materials:
-
PD173074 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of PD173074 in DMSO (e.g., 10 mg/mL).
-
For a final injection volume of 100 µL per 20g mouse at a dose of 2 mg/kg, the final concentration of the solution should be 0.4 mg/mL.
-
To prepare 1 mL of the final formulation: a. Take 40 µL of the 10 mg/mL PD173074 stock solution in DMSO. b. Add 100 µL of PEG300 and vortex thoroughly. c. Add 50 µL of Tween 80 and vortex until the solution is clear. d. Add 810 µL of sterile ddH₂O or saline and vortex to mix.
-
Administer the freshly prepared solution to the animals via the desired route.
Protocol 2: Monitoring In Vivo Toxicity
A general protocol for monitoring toxicity in animals treated with PD173074.
Materials:
-
Animal scale
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Clinical chemistry analyzer
-
Complete blood count (CBC) analyzer
Procedure:
-
Daily Observations:
-
Monitor animals daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, social withdrawal), and hydration status.
-
Record body weight at least three times per week. A weight loss of more than 15-20% from baseline is a common endpoint.
-
-
Blood Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals during the study (e.g., weekly).
-
-
Biochemical Analysis:
-
Perform a serum chemistry panel to assess:
-
Kidney function: Blood Urea Nitrogen (BUN), Creatinine
-
Liver function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin
-
Phosphate levels: Serum Phosphate
-
-
-
Hematological Analysis:
-
Perform a complete blood count (CBC) to assess for signs of anemia, leukopenia, or thrombocytopenia.
-
-
Data Analysis:
-
Compare the data from treated groups to the vehicle control group to identify any significant changes indicative of toxicity.
-
Visualizations
// Nodes FGF [label="FGF Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; PD173074 [label="PD173074", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pFGFR [label="Phosphorylated FGFR\n(Active)", fillcolor="#FBBC05", fontcolor="#202124"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG_IP3 [label="DAG / IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Responses [label="Cellular Responses\n(Proliferation, Survival, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR [label="Binds"]; FGFR -> pFGFR [label="Dimerization &\nAutophosphorylation"]; PD173074 -> pFGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; pFGFR -> FRS2; pFGFR -> PLCG; FRS2 -> GRB2_SOS; FRS2 -> PI3K; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; PLCG -> DAG_IP3; ERK -> Cellular_Responses; AKT -> Cellular_Responses; DAG_IP3 -> Cellular_Responses; }
Caption: General workflow for an in vivo study with PD173074.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. Nanoformulations of Anticancer FGFR Inhibitors with Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The fibroblast growth factor receptor inhibitor PD173074 blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
PD173074 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of PD173074. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is PD173074 and what is its primary mechanism of action? A1: PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases.[1] It has the highest affinity for FGFR1 and FGFR3.[1] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket within the kinase domain of the receptor.[1][2] This binding action prevents the receptor from autophosphorylating, which is a critical step for activating downstream signaling pathways.[1] By blocking this process, PD173074 effectively inhibits key cellular functions regulated by FGFR signaling, such as cell proliferation, survival, and angiogenesis.[2]
Q2: What are the main downstream signaling pathways affected by PD173074? A2: By inhibiting FGFR autophosphorylation, PD173074 blocks the activation of major downstream signaling cascades. The two primary pathways affected are the RAS-RAF-MAPK-ERK pathway and the PI3K-AKT pathway.[1] Inhibition of these pathways leads to reduced cell proliferation, cell cycle arrest, and the induction of apoptosis in cancer cells that depend on FGFR signaling for their growth and survival.[1][2]
Q3: How should I prepare and store PD173074 stock solutions? A3: PD173074 is a hydrophobic compound with poor solubility in aqueous solutions.[3] It is soluble up to 100 mM in DMSO and ethanol.[4] For cell culture experiments, it is best practice to prepare a concentrated stock solution (e.g., 10 mM) in sterile DMSO.[5] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use or -80°C for long-term storage.[5]
Q4: What are the known off-targets for PD173074? A4: PD173074 is highly selective for FGFRs. However, it also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), typically with an IC50 value around 100-200 nM.[6][7] Its selectivity for FGFR1 is approximately 1000-fold greater than for other kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src.[1][6] At high concentrations, off-target effects can become a concern.[8]
Q5: My cells are developing resistance to PD173074. What is a likely cause? A5: A primary mechanism for acquired resistance to PD173074 is the development of secondary mutations in the FGFR kinase domain.[9] A common type of resistance mutation is a "gatekeeper" mutation, which alters an amino acid that controls access to a hydrophobic pocket of the ATP-binding site.[9] This mutation can physically block the inhibitor from binding while still allowing ATP to bind, thus reactivating the kinase. For FGFR3, a frequently observed gatekeeper mutation that confers resistance is the V555M mutation (Valine to Methionine at position 555).[9]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of PD173074
| Kinase Target | IC50 (nM) | Selectivity Notes |
| FGFR3 | 5[4] | Highest potency target. |
| FGFR1 | 21.5 - 25[6][7] | High potency. |
| VEGFR2 | ~100 - 200[6][7] | Potent, but less so than FGFR1/3. |
| PDGFR | 17,600[4] | >1000-fold more selective for FGFR1.[1] |
| c-Src | 19,800[4] | >1000-fold more selective for FGFR1.[1] |
| EGFR, InsR, MEK, PKC | >50,000[4] | Negligible inhibition. |
Note: IC50 values can vary based on specific assay conditions, such as ATP concentration.[8]
Table 2: Cellular Activity (IC50) of PD173074 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference Assay |
| KMS11, KMS18 | Multiple Myeloma (FGFR3+) | <20 nM[5] | Viability Assay |
| NCI-H1581 | Lung Cancer | 12.25 nM[5] | Growth Inhibition |
| KG-1 | Acute Myeloid Leukemia | 51.29 nM[5] | Growth Inhibition |
| MFM-223 | Breast Cancer | 215.76 nM[5] | Growth Inhibition |
| TFK-1 | Cholangiocarcinoma | ~6.6 µM[10] | Cell Viability |
| KKU-213 | Cholangiocarcinoma | ~8.4 µM[10] | Cell Viability |
| RBE | Cholangiocarcinoma | ~11 µM[10] | Cell Viability |
Experimental Protocols & Troubleshooting Guides
Protocol 1: Western Blot for Target Engagement
This protocol verifies that PD173074 is inhibiting its intended target in a cellular context by measuring the phosphorylation status of FGFR and downstream effectors like ERK.
Methodology:
-
Cell Treatment: Seed cells (e.g., in 6-well plates) and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours, if appropriate for the model.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of PD173074 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., FGF2 at 10-20 ng/mL) for 10-15 minutes to induce receptor phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration for each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-FGFR (p-FGFR)
-
Total FGFR
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
GAPDH or β-Actin (as a loading control)
-
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A successful experiment will show a dose-dependent decrease in p-FGFR and p-ERK signals in PD173074-treated cells compared to the vehicle-treated, ligand-stimulated control.
Troubleshooting Guide: Common Experimental Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of FGFR phosphorylation. | 1. Inactive Compound: PD173074 degraded due to improper storage or multiple freeze-thaw cycles. 2. Solubility Issue: Compound precipitated out of the cell culture medium. 3. Resistant Cells: Cells may have a gatekeeper mutation or utilize bypass signaling pathways.[9] | 1. Use a fresh aliquot of PD173074 stock. Confirm activity in a known sensitive cell line. 2. Prepare fresh dilutions. Add the final DMSO/drug solution dropwise to pre-warmed media while gently swirling to aid dispersion.[3] 3. Sequence the FGFR kinase domain to check for mutations.[9] Probe for activation of other RTKs (e.g., EGFR, MET). |
| Inconsistent results between experiments. | 1. Inaccurate Pipetting: Especially when making serial dilutions from a high-concentration stock. 2. Precipitation: PD173074 falling out of solution upon dilution into aqueous media ("solvent shock").[3] 3. Cellular State: Variation in cell passage number or confluency. | 1. Use calibrated pipettes. For a wide concentration range, prepare an intermediate stock dilution. 2. Perform a serial dilution. Create an intermediate dilution in serum-free media before adding to the final volume of complete media.[3] 3. Maintain a consistent cell passage number and seeding density for all experiments. |
| Unexpected phenotype or off-target effects observed. | 1. High Concentration: The concentration of PD173074 used may be high enough to inhibit secondary targets like VEGFR2 or other kinases.[8] 2. Compound Specificity: The observed effect may be specific to the chemical structure of PD173074 and not due to FGFR inhibition. | 1. Perform a dose-response curve to find the minimal effective concentration that inhibits p-FGFR without causing the unexpected phenotype.[8] 2. Use a structurally unrelated FGFR inhibitor to see if the phenotype is replicated. This helps confirm the effect is due to on-target inhibition.[8] |
| Vehicle control (DMSO) shows toxicity. | 1. High DMSO Concentration: Final DMSO concentration in the media is too high for the specific cell line. 2. DMSO Quality: The DMSO used may be old or of poor quality, containing toxic breakdown products. | 1. Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. Ensure all treatment conditions have the same final DMSO concentration. 2. Use fresh, sterile, cell-culture grade DMSO. |
Mandatory Visualizations
Caption: PD173074 competitively inhibits FGFR autophosphorylation.
Caption: General workflow for a cell-based PD173074 experiment.
Caption: Troubleshooting flowchart for a failed PD173074 experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: PD173074 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PD173074 in western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is PD173074 and how does it work?
PD173074 is a potent and selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with high affinity for FGFR1 and FGFR3.[1] It functions by binding to the kinase domain of the receptor, preventing ATP from binding and thereby inhibiting the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[2][3] This makes it a valuable tool for studying the role of FGFR signaling in various biological processes like cell proliferation, differentiation, and angiogenesis.[1][2] Western blotting is a key technique to confirm the on-target effect of PD173074 by measuring the reduction in FGFR phosphorylation.[1]
Q2: What is the primary application of western blotting when using PD173074?
The primary application is to verify the inhibitory effect of PD173074 on FGFR signaling. This is typically achieved by detecting a decrease in the phosphorylation of FGFR (p-FGFR) in cells treated with the compound.[1][2] Additionally, western blotting can be used to assess the impact on downstream signaling proteins, such as ERK and Akt, to confirm the broader effects of FGFR inhibition.[2][4]
Q3: What are some key considerations before starting a western blot experiment with PD173074?
Before beginning your experiment, it's crucial to:
-
Confirm the activity of your PD173074 stock , as improper storage can lead to degradation.[1]
-
Use a well-validated antibody specific for the phosphorylated form of the FGFR you are investigating.[1]
-
Optimize the concentration and duration of FGF ligand stimulation to ensure a robust and reproducible p-FGFR signal in your control samples.[1]
-
Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins.[1]
Troubleshooting Guide
This guide addresses common issues encountered during western blot analysis with PD173074.
Problem 1: Weak or No Signal for Phosphorylated FGFR (p-FGFR)
Possible Causes & Solutions
| Cause | Suggested Solution |
| Low Target Protein Concentration | Increase the amount of protein loaded per well. Consider using a positive control lysate known to express the target protein. Ensure your lysis buffer is optimal for your target and includes protease and phosphatase inhibitors. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage, ensuring no air bubbles are between the gel and the membrane.[5][6] For large proteins, a longer transfer time may be needed; for small proteins, a smaller pore size membrane can prevent over-transfer.[6][7] |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[8] Ensure the secondary antibody is compatible with the primary and used at the correct dilution.[5] |
| Inactive Reagents | Ensure antibodies have been stored correctly and are not expired.[8] Use fresh ECL substrate, as it can degrade over time.[7] Avoid sodium azide in buffers as it inhibits HRP.[7] |
| Inactive PD173074 | If you expect a decrease in signal that is not observed, verify the potency of your PD173074 stock. Improper storage can lead to degradation.[1] |
Problem 2: High Background on the Western Blot
Possible Causes & Solutions
| Cause | Suggested Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of milk, as milk can interfere with phospho-specific antibodies).[5][7] |
| Excessive Antibody Concentration | High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal dilution.[5][7] |
| Inadequate Washing | Increase the number and/or duration of washes with TBST to remove non-specifically bound antibodies.[1] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure all equipment is clean.[8] |
Problem 3: Non-Specific Bands are Observed
Possible Causes & Solutions
| Cause | Suggested Solution |
| Antibody Cross-Reactivity | Use a highly specific and well-validated primary antibody. Including a negative control (e.g., lysate from cells that do not express the target protein) can help identify non-specific bands.[9] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation, which can result in smaller, non-specific bands.[9][10] |
| High Antibody Concentration | Reduce the concentration of the primary and/or secondary antibody. |
Experimental Protocols
Detailed Western Blot Protocol for p-FGFR Analysis with PD173074
This protocol provides a general framework. Optimization of conditions is recommended for specific cell lines and experimental setups.[1]
1. Cell Culture and Treatment:
- Seed cells and allow them to adhere.
- Optional: Starve cells in serum-free medium to reduce basal signaling.[1][11]
- Pre-treat cells with desired concentrations of PD173074 (or vehicle control, e.g., DMSO) for 1-2 hours.[2][11]
- Stimulate cells with an appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes) to induce FGFR phosphorylation.[2]
2. Protein Extraction:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (protein lysate).[1]
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize all samples to the same protein concentration.[1]
4. SDS-PAGE and Protein Transfer:
- Prepare protein samples with Laemmli buffer and denature by heating.
- Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
5. Immunoblotting:
- Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[1]
- Incubate the membrane with a primary antibody against p-FGFR diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[1][2]
- Wash the membrane three times for 5-10 minutes each with TBST.[1]
- Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][2]
- Wash the membrane again three times for 10 minutes each with TBST.[1]
6. Detection and Analysis:
- Apply an ECL detection reagent according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system.[1][2]
- To normalize the p-FGFR signal, the membrane can be stripped and re-probed for total FGFR and a loading control (e.g., GAPDH, β-actin).[1][2]
- Quantify band intensities using densitometry software (e.g., ImageJ).[1][12]
Quantitative Data Summary
Inhibitory Concentrations of PD173074
The following table summarizes the inhibitory concentrations (IC50) of PD173074 against various kinases, which can serve as a reference for dose selection in cell-based assays.[1]
| Kinase | IC50 (nM) | Assay Type |
| FGFR1 | ~25 | Cell-free |
| FGFR3 | ~5 | Cell-based |
| VEGFR2 | 100-200 | Cell-free |
Data compiled from multiple sources.[3][13][14]
Visual Guides
FGFR Signaling Pathway and PD173074 Inhibition
Caption: FGFR signaling pathway and the point of inhibition by PD173074.
Experimental Workflow for Western Blot Analysis
Caption: A typical experimental workflow for western blot analysis of p-FGFR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. wildtypeone.substack.com [wildtypeone.substack.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]
Technical Support Center: Troubleshooting Cell Viability Assay Artifacts with PD173074
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the FGFR inhibitor, PD173074, and encountering challenges with cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues and ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PD173074 and what are its primary targets?
A1: PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] It primarily targets FGFR1 and FGFR3, with additional inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3] Its high selectivity makes it a valuable tool for studying FGFR signaling pathways in various cellular processes.[2][3]
Q2: I'm observing inconsistent results or unexpectedly high cell viability in my MTT assay after treating with PD173074. What could be the cause?
A2: This is a common issue that can arise from several properties of PD173074. The two most likely causes are:
-
Compound Precipitation: PD173074 is a hydrophobic compound with poor solubility in aqueous solutions like cell culture media.[1] At higher concentrations, it can precipitate out of solution. These precipitates can interfere with the absorbance reading of the formazan product in an MTT assay, leading to artificially inflated viability readings.[4]
-
Direct Reduction of MTT: Although not specifically documented for PD173074, some compounds can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This would lead to a false-positive signal, suggesting higher viability than is actually present.[5]
Q3: My cell culture medium turns cloudy after adding PD173074. What should I do?
A3: A cloudy appearance in the medium is a clear indicator of compound precipitation.[1] This means the actual concentration of soluble, active PD173074 is unknown and likely much lower than intended. To address this, you should:
-
Determine the Kinetic Solubility: Before performing your assay, test the solubility of PD173074 in your specific cell culture medium to identify the maximum soluble concentration.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions of PD173074 for each experiment from a DMSO stock.[1]
-
Use an Intermediate Dilution Step: When diluting the DMSO stock into your aqueous medium, an intermediate dilution in a serum-free medium or PBS can help prevent precipitation.[1]
-
Filter the Final Solution: You can filter your final working solution through a 0.22 µm syringe filter to remove any precipitate before adding it to your cells.[1]
Q4: Can PD173074 interfere with fluorescence-based viability assays?
A4: Yes, there is a potential for interference. Studies have shown that PD173074 possesses intrinsic fluorescence.[6][7][8] This property could lead to false signals in viability assays that use fluorescent readouts, such as those employing resazurin (AlamarBlue). It is crucial to run a compound-only control (media with PD173074 but no cells) to measure its background fluorescence at the wavelengths used in your assay.
Q5: What are some reliable alternative cell viability assays to use with PD173074?
A5: To avoid the artifacts associated with absorbance and fluorescence, consider the following alternative assays:
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a direct indicator of metabolic activity. Luminescence is less prone to interference from colored or fluorescent compounds.[9][10][11]
-
LDH Cytotoxicity Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. It is a reliable method for quantifying cytotoxicity.[1][4][12][13]
-
Trypan Blue Exclusion Assay: This is a straightforward method to count viable and non-viable cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: Inconsistent or Artificially High Readings in MTT/XTT Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect wells for precipitates under a microscope. 2. Perform a solubility test of PD173074 in your cell culture medium to determine the maximum soluble concentration. 3. Include a "compound only" control (no cells) to measure the absorbance of any precipitate. Subtract this background from your experimental readings. 4. Consider switching to a non-colorimetric assay like an ATP-based luminescence assay (e.g., CellTiter-Glo®). |
| Direct MTT Reduction by PD173074 | 1. In a cell-free setting, incubate PD173074 with the MTT reagent and measure formazan production. 2. If direct reduction is observed, the MTT assay is not suitable for this compound. Utilize an alternative assay such as an LDH cytotoxicity assay or a direct cell counting method like Trypan Blue exclusion. |
Issue 2: Suspected Interference with Fluorescence-Based Assays
| Potential Cause | Troubleshooting Steps |
| Intrinsic Fluorescence of PD173074 | 1. Run a "compound only" control (no cells) to measure the background fluorescence of PD173074 at the assay's excitation and emission wavelengths. 2. If the background fluorescence is high, subtract this value from your experimental readings. 3. For more reliable results, switch to a non-fluorescent assay method, such as an ATP-based luminescence assay or an LDH assay. |
| Lysosomal Sequestration of PD173074 | 1. Be aware that PD173074 can be sequestered in lysosomes, which may affect its effective intracellular concentration.[5][6][7][19] 2. This phenomenon is less likely to directly cause an artifact in the viability reading itself, but it can lead to a misinterpretation of the compound's potency. 3. Consider co-treatment with a lysosomotropic agent like chloroquine in mechanistic studies to assess the impact of sequestration, though this will have its own effect on cell viability.[6][7] |
Data Presentation
Table 1: Inhibitory Activity of PD173074 Against Various Kinases
| Kinase Target | IC₅₀ (nM) | Selectivity Notes |
| FGFR3 | 5 | Potent inhibition |
| FGFR1 | ~21.5 - 25 | Highly selective target |
| VEGFR2 | ~100 - 200 | Effective inhibition at higher concentrations |
| PDGFR | 17,600 | Over 1000-fold less sensitive than FGFR1 |
| c-Src | 19,800 | Weakly inhibited |
| EGFR, InsR, MEK, PKC | >50,000 | Negligible inhibition |
Data compiled from multiple sources.[2][3] IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol provides a general method for assessing cytotoxicity by measuring LDH release.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of PD173074. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest PD173074 concentration.
-
Untreated Control: Cells in medium only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Medium Background Control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (containing substrate and dye) to each well of the new plate according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control)] * 100
Protocol 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This protocol outlines a method for determining cell viability by quantifying ATP.
-
Cell Seeding and Treatment: Seed and treat cells with PD173074 in an opaque-walled 96-well plate as you would for other viability assays.
-
Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Visualizations
Caption: Troubleshooting decision tree for PD173074 viability assays.
Caption: PD173074 inhibits FGFR signaling pathways.
Caption: Workflow for selecting a suitable cell viability assay.
References
- 1. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. xenotech.com [xenotech.com]
- 6. Lysosomal Sequestration Impairs the Activity of the Preclinical FGFR Inhibitor PD173074 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ch.promega.com [ch.promega.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 15. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 17. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Trypan Blue Exclusion | Thermo Fisher Scientific - TH [thermofisher.com]
- 19. Lysosomal Sequestration Impairs the Activity of the Preclinical FGFR Inhibitor PD173074 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Specificity of PD173074 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the specificity of the kinase inhibitor PD173074 in their experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate accurate and effective research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PD173074?
PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of the receptor.[1][2] This action prevents the autophosphorylation of tyrosine residues in the kinase domain, which is a critical step in the activation of downstream signaling pathways.[1]
Q2: What are the primary molecular targets of PD173074?
The primary targets of PD173074 are Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 3 (FGFR3).[1][3] It also exhibits activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][4] Its selectivity for FGFRs is significantly higher than for other tyrosine kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src.[1][3]
Q3: What are the known off-target effects of PD173074?
While highly selective, PD173074 can exhibit off-target activity, particularly at higher concentrations. The most well-characterized off-target is VEGFR2.[4] Some studies have also indicated potential interactions with other kinases, though with much lower potency.[5] It is also reported that PD173074 can modulate the activity of ABC transporters like ABCB1 and MRP7 (ABCC10), which could be a confounding factor in multidrug resistance studies.[6][7]
Q4: How can I be sure that the observed phenotype in my experiment is due to FGFR inhibition by PD173074?
To confirm that the observed cellular phenotype is a direct result of on-target FGFR inhibition, a multi-pronged approach is recommended. This includes performing dose-response experiments to use the lowest effective concentration, using a structurally unrelated FGFR inhibitor to see if the phenotype is replicated, and conducting rescue experiments by overexpressing a drug-resistant FGFR mutant.[8]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected cellular phenotype observed after PD173074 treatment.
-
Possible Cause: Off-target effects. At concentrations significantly above the IC50 for FGFRs, PD173074 may inhibit other kinases, leading to unforeseen biological consequences.[8]
-
Troubleshooting Steps:
-
Review Kinase Selectivity Data: Refer to the kinase profiling data for PD173074 (see Table 1) to identify potential off-target kinases.
-
Perform a Dose-Response Experiment: Titrate PD173074 to identify the minimal concentration that effectively inhibits FGFR signaling (e.g., by monitoring p-FGFR levels via Western Blot) without inducing the unexpected phenotype.
-
Use a Structurally Unrelated FGFR Inhibitor: Treat cells with a different class of FGFR inhibitor. If the phenotype is not reproduced, it is more likely an off-target effect of PD173074.
-
Conduct a Rescue Experiment: If a specific off-target kinase is suspected, overexpress a drug-resistant mutant of that kinase. Reversal of the phenotype would confirm the off-target effect.[8]
-
Issue 2: No significant inhibition of downstream signaling (e.g., p-ERK, p-Akt) is observed after PD173074 treatment.
-
Possible Cause 1: The chosen cell line may not be dependent on FGFR signaling.
-
Troubleshooting Step: Confirm the expression and activation of FGFRs in your cell line using qPCR, Western Blot, or other relevant techniques.[9]
-
Possible Cause 2: The concentration of PD173074 used is too low.
-
Troubleshooting Step: Perform a dose-response experiment and analyze the phosphorylation status of direct FGFR substrates and downstream signaling proteins like p-ERK and p-Akt via Western Blot to determine the optimal concentration.[4]
-
Possible Cause 3: The inhibitor has degraded.
-
Troubleshooting Step: Ensure proper storage of PD173074 as per the manufacturer's instructions and consider using a fresh stock.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of PD173074 against a panel of kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Reference(s) |
| FGFR1 | 21.5 - 25 | [3][4][10] |
| FGFR3 | 5 | [3][10] |
| VEGFR2 | ~100 - 200 | [3][4] |
| PDGFR | 17,600 | [3] |
| c-Src | 19,800 | [3] |
| EGFR | >50,000 | [3] |
| InsR | >50,000 | [3] |
| MEK | >50,000 | [3] |
| PKC | >50,000 | [3] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[8]
Experimental Protocols
To rigorously validate the specificity of PD173074, a combination of biochemical and cell-based assays is recommended.
Kinase Profiling Assay
This biochemical assay is crucial for determining the selectivity of PD173074 against a broad panel of kinases.
Principle: A library of purified, active kinases is used to measure the inhibitory effect of PD173074 on their activity, typically through radiometric or luminescence-based methods that quantify substrate phosphorylation.[11][12]
Methodology:
-
Plate Preparation: A multi-well plate is arrayed with a library of purified, active kinases.
-
Compound Incubation: PD173074 is added to the wells at a fixed concentration (for single-point screening) or a range of concentrations (for IC50 determination).
-
Reaction Initiation: The kinase reaction is initiated by adding a reaction mixture containing the kinase-specific substrate and ATP (often radiolabeled, e.g., ³³P-ATP).
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.[12]
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.[11] For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.[12]
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of PD173074 to a vehicle control.
Western Blot Analysis of Downstream Signaling
This cell-based assay validates the on-target activity of PD173074 by assessing the phosphorylation status of downstream effectors of the FGFR signaling pathway.
Principle: Western blotting is used to detect changes in the phosphorylation levels of key proteins in the FGFR signaling cascade, such as FGFR itself, ERK (MAPK), and Akt, upon treatment with PD173074.[13][14]
Methodology:
-
Cell Treatment: Culture cells of interest and treat with a range of PD173074 concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.[14]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-FGFR, anti-p-ERK, anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total form of the protein (e.g., anti-FGFR, anti-ERK, anti-Akt) and a loading control (e.g., anti-GAPDH or anti-β-actin).[13]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein and/or loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful cell-based method to confirm direct target engagement of PD173074 with FGFR in a cellular environment.[15][16]
Principle: The binding of a ligand (PD173074) to its target protein (FGFR) can alter the protein's thermal stability. CETSA measures the changes in the thermal denaturation profile of the target protein in the presence and absence of the ligand.[17]
Methodology:
-
Cell Treatment: Treat intact cells with PD173074 or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures for a short duration (e.g., 3-5 minutes).[15][18]
-
Cell Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble, non-denatured proteins.
-
Protein Detection: Analyze the amount of soluble FGFR remaining in the supernatant at each temperature using Western Blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble FGFR as a function of temperature for both the PD173074-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of PD173074 indicates target engagement and stabilization.
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of PD173074.
Caption: Experimental workflow for validating PD173074 specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD173074, a selective FGFR inhibitor, reverses MRP7 (ABCC10)-mediated MDR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of PD173074 and Other Next-Generation FGFR Inhibitors for Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and selectivity of prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors. This guide provides a detailed analysis of PD173074 versus clinically relevant inhibitors such as Infigratinib, Pemigatinib, Erdafitinib, and Futibatinib, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a known driver in various cancers, making FGFRs a key therapeutic target.[2] PD173074, an early and potent ATP-competitive inhibitor, has been a valuable research tool for studying FGFR signaling.[2] This guide provides a comparative analysis of PD173074 against a panel of newer, clinically-approved FGFR inhibitors to aid in the selection of the most appropriate compound for preclinical research.
Mechanism of Action of FGFR Inhibitors
FGFR inhibitors primarily function by competing with ATP for binding to the kinase domain of the FGFRs. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The key downstream pathways affected include the Ras-MAPK pathway, which controls cell proliferation and differentiation, and the PI3K-Akt pathway, which regulates cell survival. By inhibiting these pathways, FGFR inhibitors can effectively halt the uncontrolled growth of cancer cells that are dependent on aberrant FGFR signaling.[3]
Futibatinib distinguishes itself through an irreversible binding mechanism, forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR.[4] This covalent modification leads to a prolonged and sustained inhibition of FGFR signaling.[4]
Comparative Analysis of Inhibitor Potency and Selectivity
The in vitro potency of FGFR inhibitors is a critical determinant of their utility in research. The following tables summarize the half-maximal inhibitory concentrations (IC50) of PD173074 and other prominent FGFR inhibitors against the four FGFR isoforms and the related kinase, VEGFR2. Lower IC50 values indicate greater potency.
Table 1: In Vitro Inhibitory Activity (IC50 in nM) of FGFR Inhibitors
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 |
| PD173074 | ~21.5 - 25[5] | - | ~5 | - | ~100 - 200[1][5] |
| Infigratinib (BGJ398) | 0.9 - 1.1[6][7] | 1.0 - 1.4[6][7] | 1.0 - 2.0[7][8] | 60 - 61[7][8] | 180[9] |
| Pemigatinib (INCB054828) | 0.4[3][10] | 0.5[3] | 1.2[3] | 30[3][10] | 182[11] |
| Erdafitinib (JNJ-42756493) | 1.2[12] | 2.5[12] | 3.0[12] | 5.7[12] | 36.8[12][13] |
| Futibatinib (TAS-120) | 1.8 - 3.9[14][15] | 1.3 - 1.4[14][15] | 1.6[14][15] | 3.7 - 8.3[14][15] | - |
Note: IC50 values can vary between different assay conditions and experimental setups. The data presented is a compilation from multiple sources.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the methods for evaluation, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Infigratinib phosphate | FGFR | TargetMol [targetmol.com]
- 10. medkoo.com [medkoo.com]
- 11. Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
Mechanism of Action and Target Specificity
A Comprehensive Comparison of the FGFR Inhibitors PD173074 and SU5402
For researchers, scientists, and drug development professionals investigating the intricacies of Fibroblast Growth Factor Receptor (FGFR) signaling, the selection of a potent and selective inhibitor is paramount. This guide provides an in-depth, objective comparison of two widely utilized small molecule inhibitors: PD173074 and SU5402. The following sections detail their mechanisms of action, target specificities, and comparative efficacy, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Both PD173074 and SU5402 are ATP-competitive inhibitors that target the kinase domain of FGFRs, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[1] However, they exhibit significant differences in potency and selectivity.
PD173074 is a highly potent and selective inhibitor of FGFR1 and FGFR3.[1][2] It demonstrates significantly less activity against other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and c-Src.[2][3] This selectivity makes PD173074 a more precise tool for specifically interrogating the role of FGFR signaling.
SU5402 , on the other hand, is a multi-targeted receptor tyrosine kinase inhibitor. While it does inhibit FGFR1, it also potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and shows activity against PDGFRβ.[4][5][6] This broader target profile can be a confounding factor in experiments aiming to elucidate the specific effects of FGFR inhibition.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for PD173074 and SU5402 against various kinases, providing a clear quantitative comparison of their potency and selectivity. Data indicates that PD173074 is approximately 1000 times more potent than SU5402 in inhibiting FGFR activity.[2][7]
| Target Kinase | PD173074 IC50 (nM) | SU5402 IC50 (nM) |
| FGFR1 | ~21.5 - 25[2][8] | 30[4][5][9] |
| FGFR3 | 5[3] | - |
| VEGFR2 | ~100 - 200[2][8][10] | 20[4][5][9] |
| PDGFRβ | 17,600[3][11] | 510[4][5][9] |
| c-Src | 19,800[3][11] | - |
| EGFR | > 50,000[3] | > 100,000[6] |
Signaling Pathway and Inhibition
PD173074 and SU5402 inhibit the FGFR signaling cascade, which plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. By blocking the initial phosphorylation event, both inhibitors effectively suppress these downstream signals.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. SU 5402 | FGFR | Tocris Bioscience [tocris.com]
- 7. stemcell.com [stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validating PD173074's Effect on FGFR Phosphorylation: A Comparative Guide
This guide provides a comprehensive analysis of PD173074, a potent inhibitor of Fibroblast Growth Factor Receptor (FGFR) phosphorylation, and compares its efficacy with other commercially available FGFR inhibitors. The information is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in their study of FGFR signaling.
PD173074 is a selective, ATP-competitive small molecule inhibitor primarily targeting FGFR1 and FGFR3.[1] It functions by binding to the kinase domain of the receptor, which prevents the transfer of a phosphate group from ATP to tyrosine residues.[1] This action effectively blocks the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling cascades that are crucial for cellular processes like proliferation, differentiation, and angiogenesis.[1]
Comparative Analysis of FGFR Inhibitor Potency
The efficacy of PD173074, as determined by its half-maximal inhibitory concentration (IC50), is compared with other well-characterized FGFR inhibitors in the table below. This data highlights the varying potency and selectivity of these compounds against different members of the FGFR family.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| PD173074 | ~21.5 - 25[2][3][4] | - | ~5[2][5] | - | VEGFR2 (~100-200)[2][3][4] |
| SU5402 | 30[2] | - | - | - | VEGFR2 (20), PDGFRβ (510)[2] |
| AZD4547 | 0.2[2] | 2.5[2] | 1.8[2] | 165[2] | - |
| BGJ398 (Infigratinib) | 0.9[2] | 1.4[2] | 1[2] | 60[2] | VEGFR2 (180)[2] |
| Dovitinib (TKI-258) | 8[2] | 40[2] | 9[2] | - | VEGFR1-3 (<40), PDGFRβ (<40), FLT3 (1), c-Kit (2)[2] |
| Ponatinib | 2[2] | 2[2] | 18[2] | 8[2] | Abl (0.37), VEGFR2 (1.5), PDGFRα (1.1), Src (5.4)[2] |
Visualized Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the methods for its validation, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.
References
PD173074: A Comparative Guide to its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PD173074, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), across various cancer cell lines. Its performance is benchmarked against other FGFR inhibitors, supported by experimental data to inform preclinical research and drug development decisions.
Comparative Efficacy of PD173074 in Cancer Cell Lines
The antitumor activity of PD173074 is strongly correlated with the expression and activation status of FGFRs.[1] Cell lines with higher levels of FGFR expression or activating mutations are generally more sensitive to the inhibitory effects of PD173074.[1]
PD173074 IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of PD173074 in a panel of cancer cell lines, demonstrating its varied efficacy depending on the cancer type and its specific FGFR status.
| Cell Line | Cancer Type | FGFR Status | PD173074 IC50 (nM) |
| KMS-11 | Multiple Myeloma | FGFR3 (Y373C mutation) | <20 |
| KMS-18 | Multiple Myeloma | FGFR3 (K650E mutation) | <20 |
| NCI-H1581 | Lung Cancer | FGFR1 amplification | 12.25 |
| KG-1 | Leukemia | - | 51.29 |
| MFM-223 | Breast Cancer | - | 215.76 |
| NCI-H520 | Lung Cancer | FGFR1 amplification | 281 |
| TFK-1 | Cholangiocarcinoma | High FGFR3/4 expression | ~6,600 |
| KKU-213 | Cholangiocarcinoma | High FGFR2 expression | ~8,400 |
| RBE | Cholangiocarcinoma | High FGFR1/3 expression | ~11,000 |
| KKU-100 | Cholangiocarcinoma | Low FGFR expression | ~16,000 |
Data compiled from multiple sources.[1][2]
Kinase Selectivity and Off-Target Activity of PD173074
While PD173074 is a potent inhibitor of FGFRs, it also exhibits activity against other kinases, particularly at higher concentrations. Understanding this off-target profile is crucial for interpreting experimental results.
| Target Kinase | PD173074 IC50 (nM) |
| FGFR3 | ~5 |
| FGFR1 | ~21.5 - 25 |
| VEGFR2 | ~100 - 200 |
| PDGFR | >17,600 |
| c-Src | >19,800 |
| EGFR | >50,000 |
| InsR | >50,000 |
| MEK | >50,000 |
| PKC | >50,000 |
This data highlights the selectivity of PD173074 for FGFRs over other tyrosine kinases.[3][4]
Comparative Analysis with Other FGFR Inhibitors
PD173074 was one of the early-developed, potent, and selective ATP-competitive inhibitors of FGFRs.[4] While it remains a valuable research tool, several newer FGFR inhibitors have progressed to clinical development and approval. Compared to these newer agents like erdafitinib, pemigatinib, and infigratinib, PD173074 shows similar potency for FGFR1 and FGFR3.[4] However, the clinically approved inhibitors have been more extensively characterized against all four FGFR isoforms and have undergone rigorous safety and efficacy testing in humans.[4]
The choice of an FGFR inhibitor for research depends on the specific experimental goals. For studies requiring a well-characterized, potent, and selective inhibitor of FGFR1 and FGFR3, PD173074 remains a relevant and useful compound.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PD173074 are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PD173074 or other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well plates
-
Spectrophotometer (microplate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[1]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.[1] Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
PD173074 or other test inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the inhibitor or vehicle control to the respective groups according to the determined dosing schedule and route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of target engagement and apoptosis).
Visualizing the Mechanism of Action
FGFR Signaling Pathway and Inhibition by PD173074
PD173074 is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[5] The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[6]
Caption: PD173074 inhibits FGFR signaling.
Experimental Workflow for Assessing PD173074 Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of PD173074 in cancer cell lines, from initial cell culture to in vivo testing.
Caption: Workflow for evaluating PD173074.
References
Unveiling the Selectivity of PD173074: A Comparative Guide to its Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of PD173074's cross-reactivity with other kinases, supported by quantitative data and experimental protocols to aid in the rigorous assessment of its utility as a research tool.
PD173074 is a potent, ATP-competitive small molecule inhibitor primarily targeting the Fibroblast Growth Factor Receptors (FGFRs), key regulators of cellular processes such as proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in various cancers, making it a critical therapeutic target.[1] This guide delves into the selectivity of PD173074, presenting a clear overview of its on-target potency and off-target interactions.
Quantitative Kinase Inhibition Profile of PD173074
The following table summarizes the in vitro inhibitory activity of PD173074 against a panel of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), demonstrates the high selectivity of PD173074 for FGFRs.
| Target Kinase | PD173074 IC50 (nM) | Potency & Selectivity Notes |
| Primary Targets | ||
| FGFR1 | ~25 | Potent inhibition[2][3] |
| FGFR3 | ~5 | Highly potent inhibition[4] |
| Significant Off-Target | ||
| VEGFR2 | ~100 - 200 | Moderate inhibition[2][3] |
| Weakly Inhibited Kinases | ||
| PDGFR | >17,600 | Over 1000-fold more selective for FGFR1[3][4] |
| c-Src | >19,800 | Over 1000-fold more selective for FGFR1[3][4] |
| INSR | Comparable to FGFR inhibition | Moderate off-target activity observed in panel screen[5] |
| FLT4 | Comparable to FGFR inhibition | Moderate off-target activity observed in panel screen[5] |
| Negligibly Inhibited Kinases | ||
| EGFR | >50,000 | Highly selective over EGFR[4] |
| InsR | >50,000 | Highly selective over InsR[2] |
| MEK | >50,000 | Highly selective over MEK[2] |
| PKC | >50,000 | Highly selective over PKC[2] |
Visualizing PD173074's Mechanism and Workflow
To visually represent the context of PD173074's activity, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for assessing kinase inhibition.
Caption: PD173074 competitively inhibits ATP binding to the FGFR kinase domain.
Caption: A typical workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following provides a detailed methodology for a representative in vitro kinase inhibition assay used to determine the potency of inhibitors like PD173074 against a specific kinase.
In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding Assay)
Objective: To determine the concentration of PD173074 required to inhibit 50% of the enzymatic activity of a purified kinase (e.g., FGFR1).
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
PD173074
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl₂, 0.2 mM Sodium Orthovanadate)
-
ATP Solution (e.g., 5 µM ATP in Kinase Assay Buffer)
-
96-well reaction plates
-
Phosphocellulose filter plates
-
Wash Buffer (e.g., 0.5% Phosphoric Acid)
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of PD173074 in Kinase Assay Buffer to achieve a range of desired final concentrations. Include a vehicle-only control (e.g., DMSO).
-
Dilute the recombinant FGFR1 enzyme in Kinase Assay Buffer to a predetermined optimal concentration.
-
Prepare the substrate solution by dissolving Poly(Glu, Tyr) 4:1 in Kinase Assay Buffer.
-
Prepare the [γ-³²P]ATP solution by adding it to the ATP Solution to achieve a desired specific activity.
-
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add the appropriate PD173074 dilution or vehicle control.
-
Add the substrate solution to each well.
-
Add the enzyme solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 10-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
-
-
Washing and Detection:
-
Wash the filter plate extensively with the Wash Buffer to remove any unincorporated [γ-³²P]ATP.
-
Dry the filter plate completely.
-
Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (from a no-enzyme control) from all other readings.
-
Plot the percentage of kinase inhibition against the logarithm of the PD173074 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
References
Reproducibility of PD173074 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental findings for PD173074, a potent ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs). By comparing data from various preclinical studies, this document aims to address the reproducibility of its efficacy and selectivity, offering a valuable resource for researchers utilizing this compound.
Data Presentation: Comparative Inhibitory Activity
The potency and selectivity of PD173074 have been evaluated in numerous studies. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) against its primary targets, FGFR1 and FGFR3, its secondary target VEGFR2, and other kinases. This comparative data allows for an assessment of the consistency of findings across different experimental settings.
Table 1: In Vitro Inhibitory Activity (IC50) of PD173074 Against Primary and Secondary Targets
| Target | Reported IC50 (nM) | Reference(s) |
| FGFR1 | ~21.5 - 25 | [1] |
| FGFR3 | 5 | [1][2][3] |
| VEGFR2 | ~100 - 200 | [1] |
Table 2: Comparative In Vitro Inhibitory Activity (IC50) of PD173074 and Other FGFR Inhibitors
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Other Notable Targets (IC50 in nM) |
| PD173074 | ~21.5 - 25 | - | ~5 | - | VEGFR2 (~100) |
| SU5402 | 30 | - | - | - | VEGFR2 (20), PDGFRβ (510) |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | - |
| BGJ398 (Infigratinib) | 0.9 | 1.4 | 1 | 60 | VEGFR2 (180) |
| Dovitinib (TKI-258) | 8 | 40 | 9 | - | VEGFR1-3 (<40), PDGFRβ (<40), FLT3 (1), c-Kit (2) |
| Ponatinib | 2 | 2 | 18 | 8 | Abl (0.37), VEGFR2 (1.5), PDGFRα (1.1), Src (5.4) |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[4] The data presented here are compiled from various sources for comparative purposes. The consistent reporting of low nanomolar IC50 values for FGFR1 and FGFR3 across multiple studies suggests a high degree of reproducibility for the on-target potency of PD173074.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. The following are protocols for key experiments commonly used to characterize the activity of PD173074.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of PD173074 on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant FGFR1 or FGFR3 kinase domain
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
PD173074
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (e.g., phosphocellulose paper and stop buffer for radioactive assays, or ADP-Glo™ Kinase Assay kit for non-radioactive detection)
Procedure:
-
Prepare serial dilutions of PD173074 in the kinase reaction buffer.
-
In a 96-well plate, add the purified kinase and its specific substrate.
-
Add the diluted PD173074 or a vehicle control (e.g., DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction.
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate.
-
Plot the kinase activity against the PD173074 concentration to calculate the IC50 value.
Western Blotting for FGFR Phosphorylation
Objective: To assess the ability of PD173074 to inhibit FGFR autophosphorylation in a cellular context.
Materials:
-
Cells expressing the target FGFR
-
PD173074
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-FGFR and anti-total-FGFR)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of PD173074 or a vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the anti-phospho-FGFR primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the anti-total-FGFR antibody to confirm equal loading.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
Cell Viability Assay
Objective: To determine the effect of PD173074 on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines
-
PD173074
-
Cell culture medium and supplements
-
96-well plates
-
Reagents for viability assessment (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of PD173074 concentrations.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the viability reagent and measure the signal according to the manufacturer's instructions.
-
Plot cell viability against the PD173074 concentration to determine the GI50 (concentration for 50% growth inhibition).[5]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of PD173074 in a preclinical animal model.
Materials:
-
Immunocompromised mice
-
Cancer cell line of interest
-
PD173074 formulated for in vivo administration
-
Vehicle control
Procedure:
-
Implant cancer cells subcutaneously into the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment groups (vehicle control and PD173074).
-
Administer PD173074 or vehicle control according to the desired schedule and route (e.g., daily oral gavage).[6]
-
Measure tumor volume regularly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).[6][7]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated.
FGFR Signaling Pathway and Inhibition by PD173074
Experimental Workflow for Evaluating PD173074 Efficacy
Discussion on Reproducibility and Off-Target Effects
The consistency of IC50 values for PD173074's primary targets across different studies suggests that its on-target activity is a reproducible finding. However, as with any small molecule inhibitor, the potential for off-target effects must be considered, as this can impact the reproducibility of phenotypic outcomes.
Studies have shown that while PD173074 is highly selective for FGFRs over many other kinases, at higher concentrations it can inhibit other kinases.[4] For instance, it is approximately 1000-fold more selective for FGFR1 than for PDGFR and c-Src.[3] One study that screened PD173074 against a panel of 14 unrelated tyrosine kinases found it to be moderately selective for FGFRs, with some off-target activity against INSR and FLT4.[8]
The potential for off-target effects underscores the importance of careful experimental design and data interpretation. To confirm that an observed phenotype is due to the inhibition of the intended target, it is recommended to:
-
Perform dose-response experiments: Use the minimal effective concentration required to inhibit FGFR signaling.[4]
-
Use a structurally unrelated inhibitor: Compare the effects of PD173074 with another FGFR inhibitor that has a different chemical scaffold to see if the phenotype is replicated.[4]
-
Conduct rescue experiments: Overexpress a drug-resistant mutant of the target kinase to see if the phenotype is reversed.[4]
Recent research has also explored novel applications and potential resistance mechanisms for PD173074. For example, some studies have investigated its use in cholangiocarcinoma, even in the absence of FGFR2 fusions, and have explored synergistic effects when combined with other inhibitors like erlotinib.[9][10][11] Additionally, some findings suggest that PD173074 can reverse multidrug resistance mediated by ABCB1, but not ABCC1 or ABCG2, which could have implications for its use in combination therapies.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. stemcell.com [stemcell.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The fibroblast growth factor receptor inhibitor PD173074 blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
PD173074 in Combination with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), primarily targeting FGFR1 and FGFR3.[1][2] Dysregulation of the FGFR signaling pathway is a key driver in various cancers, making it a promising target for therapeutic intervention. This guide provides a comprehensive comparison of PD173074 in combination with other chemotherapy agents, supported by preclinical experimental data.
Mechanism of Action
PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs.[2] This prevents the transfer of a phosphate group from ATP to tyrosine residues, thereby blocking the autophosphorylation and subsequent activation of the receptor.[1] This inhibition disrupts downstream signaling cascades, including the RAS-RAF-MAPK-ERK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells dependent on FGFR signaling.[1]
Preclinical Combination Studies: A Tabular Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of PD173074 in combination with various chemotherapy agents across different cancer types.
| Combination Agents | Cancer Type | Cell Lines | Key Findings | Reference |
| PD173074 + Gemcitabine & Cisplatin | Cholangiocarcinoma (CCA) | KKU-213, RBE | Both cell lines were sensitive to the combination treatment. | [3] |
| PD173074 + Erlotinib | Cholangiocarcinoma (CCA) | KKU-213, RBE | Synergistic effects observed in both cell lines. The highest synergy score was 23.78 in KKU-213 cells at 5 µM of both drugs, and 10.32 in RBE cells at 5 µM of PD173074 and 0.625 µM of erlotinib. | [3] |
| PD173074 + 5-Fluorouracil (5-Fu) | Gastric Cancer | Not specified | The combination of PD173074 and 5-Fu was superior in inhibiting proliferation, increasing apoptosis, and arresting the cell cycle compared to single-agent treatments. | [4] |
| PD173074 + Paclitaxel or Doxorubicin | Endometrial Cancer | FGFR2-mutant cell lines | Synergistic activity was observed in the three FGFR2-mutant cell lines evaluated. The cytostatic effect of paclitaxel and doxorubicin was enhanced by the addition of PD173074 in non-mutant cell lines. | [5] |
| PD173074 + Cisplatin | Small Cell Lung Cancer (SCLC) | H-510 xenograft model | The effect of cisplatin was significantly potentiated by co-administration of PD173074. | [6][7] |
Signaling Pathways and Experimental Workflows
FGF/FGFR Signaling Pathway and PD173074 Inhibition
Caption: PD173074 inhibits the FGF/FGFR signaling pathway.
Experimental Workflow for Evaluating Combination Therapy
Caption: A typical workflow for preclinical evaluation of PD173074 combination therapy.
Synergistic Interaction of PD173074 with Other Agents
Caption: Logical relationship of synergistic effects between PD173074 and chemotherapy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.[8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[8]
-
Drug Treatment: Serial dilutions of PD173074 and the combination drug are prepared.[8] Cells are treated with each drug alone and in combination at various concentrations.[8] A vehicle control (e.g., DMSO) is also included.[8]
-
Incubation: The cells are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[8]
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.[8] Software such as CompuSyn can be used to calculate IC50 values and the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways.[8]
-
Cell Lysis: Cells are treated with PD173074 at the IC50 concentration for various time points (e.g., 0, 6, 24, 48 hours).[8] The cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.[8]
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto an SDS-polyacrylamide gel for separation by electrophoresis.[8]
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8] It is then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of FGFR, ERK, AKT).
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8] Protein bands are detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: Band intensities are quantified to determine the relative changes in protein phosphorylation, indicating pathway activation or inhibition.[8]
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of drug combinations.
-
Cell Implantation: Human cancer cells (e.g., H-510 SCLC cells) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into different treatment groups: vehicle control, PD173074 alone, chemotherapy agent alone, and the combination of PD173074 and the chemotherapy agent.[7] PD173074 is often administered orally.[7]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[7] Survival of the animals is also monitored.[7]
Overcoming Resistance
Cancer cells can develop resistance to FGFR inhibitors through mechanisms such as the activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR or EGFR/ERBB pathways).[8] Preclinical studies suggest that combination strategies can be employed to overcome this resistance. For instance, in cholangiocarcinoma, where crosstalk between FGFR and EGFR signaling is observed, the combination of PD173074 with the EGFR inhibitor erlotinib has shown synergistic anti-tumor activity.[3][8] This highlights the potential of dual-pathway inhibition to combat resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Combination of the FGFR4 inhibitor PD173074 and 5-fluorouracil reduces proliferation and promotes apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. [PDF] The Fibroblast Growth Factor Receptor Inhibitor PD 173074 Blocks Small Cell Lung Cancer Growth In vitro and In vivo | Semantic Scholar [semanticscholar.org]
- 7. The fibroblast growth factor receptor inhibitor PD173074 blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of FGFR Inhibitors: PD173074 vs. AZD4547
For researchers, scientists, and drug development professionals, the selection of a suitable Fibroblast Growth Factor Receptor (FGFR) inhibitor is critical for advancing research in oncology and developmental biology. This guide provides an objective, data-driven comparison of two widely studied small molecule inhibitors: PD173074 and AZD4547.
This comprehensive analysis delves into their mechanism of action, target specificity, and preclinical efficacy, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to make informed decisions for their specific research needs.
Mechanism of Action: Competitive Inhibition of FGFR Signaling
Both PD173074 and AZD4547 are potent, ATP-competitive inhibitors of the FGFR tyrosine kinase family.[1][2][3] They function by binding to the ATP-binding pocket of the kinase domain, thereby preventing the autophosphorylation of the receptor.[2] This blockade effectively halts the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and migration.[1][4] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a key therapeutic target.[5][6]
The inhibition of FGFR autophosphorylation by these compounds leads to the suppression of major downstream pathways, including the RAS-RAF-MAPK-ERK and PI3K-AKT signaling cascades.[1][7] This ultimately results in reduced cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells dependent on FGFR signaling.[2][4]
Quantitative Comparison of Inhibitory Activity
The potency and selectivity of PD173074 and AZD4547 have been characterized in numerous preclinical studies. The following tables summarize their in vitro inhibitory activity against various kinases, providing a clear comparison of their target profiles.
Table 1: Inhibitory Activity (IC50) of PD173074 and AZD4547 against FGFR Family Members
| Kinase | PD173074 IC50 (nM) | AZD4547 IC50 (nM) |
| FGFR1 | ~25[8] | 0.2[3] |
| FGFR2 | - | 2.5[3] |
| FGFR3 | Potent inhibition (IC50 <20 nM in cells)[9] | 1.8[3] |
| FGFR4 | Weaker inhibition | 165[3] |
Table 2: Selectivity Profile of PD173074 and AZD4547 against Other Kinases
| Kinase | PD173074 IC50 (nM) | AZD4547 IC50 (nM) |
| VEGFR2 (KDR) | 100-200[8][9] | 24[3] |
| PDGFR | >1000-fold selective for FGFR1[8][9] | No significant activity at 0.1 µM[3] |
| c-Src | >1000-fold selective for FGFR1[8][9] | No significant activity at 0.1 µM[3] |
| TRKA | No inhibition[10] | 18.7[10] |
| TRKB | No inhibition[10] | 22.6[10] |
| TRKC | - | 2.9[10] |
Head-to-Head Preclinical Efficacy
Both inhibitors have demonstrated significant anti-tumor activity in a range of preclinical models.
PD173074 has been shown to effectively inhibit the growth of tumor xenografts derived from cells with mutant FGFR3 and in small cell lung cancer models.[2] It also blocks angiogenesis induced by both FGF and VEGF.[2][9] Furthermore, PD173074 has been reported to reverse multidrug resistance mediated by MRP7.[11] However, its translation to the clinic has been hindered by severe toxic events in preclinical models.[12]
AZD4547 has shown potent anti-proliferative activity against tumor cell lines with deregulated FGFRs.[3] In vivo, oral administration of AZD4547 leads to significant, dose-dependent anti-tumor activity in FGFR-driven human tumor xenograft models.[13] Notably, at effective doses, it does not exhibit off-target effects related to KDR inhibition.[13] AZD4547 has progressed to clinical trials for the treatment of FGFR-dependent tumors.[13][14] Interestingly, one study found that AZD4547, but not PD173074, can inhibit TRK kinases.[10]
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD173074, a selective FGFR inhibitor, reverses MRP7 (ABCC10)-mediated MDR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomal Sequestration Impairs the Activity of the Preclinical FGFR Inhibitor PD173074 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Anti-Angiogenic Efficacy of PD173074: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of PD173074 against two other well-known kinase inhibitors, SU5402 and Vatalanib. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays to assist researchers in their own investigations.
Introduction to PD173074 and its Anti-Angiogenic Potential
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF) signaling pathways are key regulators of this process. PD173074 is a potent and selective inhibitor of the tyrosine kinase activity of FGF receptors (FGFRs) and, to a lesser extent, VEGF receptor 2 (VEGFR2), positioning it as a significant agent for anti-angiogenic research. This guide will delve into the experimental data validating these effects and compare its performance with SU5402, another FGFR/VEGFR inhibitor, and Vatalanib, a broader spectrum VEGFR inhibitor.
Comparative Analysis of Kinase Inhibition
The primary mechanism of action for PD173074 and its alternatives is the inhibition of receptor tyrosine kinases (RTKs) that are pivotal in driving angiogenesis. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the in vitro inhibitory activities of PD173074, SU5402, and Vatalanib against key angiogenic RTKs. Lower IC50 values indicate greater potency.
| Target Kinase | PD173074 IC50 (nM) | SU5402 IC50 (nM) | Vatalanib IC50 (nM) |
| FGFR1 | ~21.5 - 25[1][2] | 30[3] | - |
| FGFR3 | 5[1] | - | - |
| VEGFR1 (Flt-1) | - | - | 77 |
| VEGFR2 (KDR/Flk-1) | ~100[1] | 20[3] | 37[4] |
| PDGFRβ | 17600[1] | 510[3] | 580 |
In Vitro Anti-Angiogenic Effects: A Head-to-Head Comparison
The functional consequences of kinase inhibition are assessed through various in vitro assays that model different stages of angiogenesis. Here, we compare the performance of PD173074, SU5402, and Vatalanib in two key assays: endothelial cell proliferation and tube formation.
| Assay | PD173074 | SU5402 | Vatalanib |
| Endothelial Cell Proliferation (HUVEC) | Demonstrated >100-fold selective growth inhibitory action.[5] | Inhibits VEGF-driven mitogenesis with an IC50 of 0.04 µM.[3] | Inhibits VEGF-induced thymidine incorporation with an IC50 of 7.1 nM.[4] |
| Endothelial Cell Tube Formation | Inhibited formation of microcapillaries at 10 nM.[5] | Abolished PGE2-induced capillary sprouting at 10 µM. | - |
Note: Direct comparative data for all three compounds from a single study is limited. The presented data is based on available literature and should be interpreted with consideration of potential variations in experimental setups.
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, a fundamental process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds (PD173074, SU5402, Vatalanib) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,500 cells/well in EGM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The following day, replace the medium with fresh EGM containing various concentrations of the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Endothelial Cell Tube Formation Assay
This assay models the differentiation of endothelial cells into capillary-like structures, a crucial step in the formation of new blood vessels.
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel)
-
24-well plates
-
Endothelial cell basal medium (EBM)
-
Test compounds
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well plate with 200 µL of Matrigel per well.[6] Incubate at 37°C for 30 minutes to allow for solidification.[6]
-
Cell Preparation: Harvest HUVECs and resuspend them in EBM at a concentration of 2.5 x 10^5 cells/mL.[6]
-
Treatment and Seeding: Add the test compounds at desired concentrations to the cell suspension. Seed 100 µL of the cell suspension onto the solidified Matrigel.[6]
-
Incubation: Incubate the plate for 4-6 hours at 37°C.[6]
-
Visualization and Analysis: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope. Quantify the tube length and number of branch points using image analysis software.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the ability of a compound to inhibit the formation of new blood vessels within a Matrigel plug implanted subcutaneously in mice.
Materials:
-
Matrigel
-
Angiogenic factors (e.g., bFGF, VEGF)
-
Test compounds
-
Athymic nude mice
-
Syringes and needles
-
Dissection tools
-
Histology equipment
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Matrigel Preparation: On ice, mix Matrigel with angiogenic factors and the test compound or vehicle control.
-
Injection: Subcutaneously inject 0.3 mL of the Matrigel mixture into the flank of each mouse.[7] The Matrigel will form a solid plug at body temperature.
-
Treatment (optional): Administer the test compounds systemically (e.g., orally or intraperitoneally) for a specified duration.
-
Plug Excision: After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.[7]
-
Analysis:
-
Hemoglobin Measurement: Homogenize the plugs and measure the hemoglobin content to quantify blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.[8]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.
Caption: FGFR and VEGFR signaling pathways and points of inhibition.
Caption: Experimental workflow for the endothelial cell tube formation assay.
Conclusion
PD173074 is a potent inhibitor of FGFR signaling with secondary activity against VEGFR2, demonstrating significant anti-angiogenic effects in both in vitro and in vivo models. When compared to SU5402 and Vatalanib, PD173074 shows high selectivity for FGFRs. The choice of inhibitor will depend on the specific research question and the desired target profile. For studies focused on dissecting the role of FGFR signaling in angiogenesis, PD173074 offers a more targeted approach. In contrast, Vatalanib provides a broader inhibition of the VEGFR family. This guide provides the foundational data and methodologies to aid researchers in designing and interpreting experiments aimed at validating the anti-angiogenic effects of these and other kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular density analysis in colorectal cancer patients treated with vatalanib (PTK787/ZK222584) in the randomised CONFIRM trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PD173074 as a Tool Compound for FGFR Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fibroblast growth factor receptor (FGFR) inhibitor, PD173074, with other commonly used research compounds. The information herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate tool compound for their studies of FGFR signaling.
Introduction to FGFR Signaling and Inhibition
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is implicated in the pathogenesis of numerous cancers.[1] Consequently, FGFRs have become a key therapeutic target.
PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of FGFRs.[2][3] It primarily targets FGFR1 and FGFR3, with secondary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][4] Its high selectivity and potent activity have established it as a valuable tool in cancer research and developmental biology.[2][5] This guide compares the biochemical and cellular activity of PD173074 with other well-characterized FGFR tyrosine kinase inhibitors (TKIs).
Mechanism of Action
PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs.[2][4] This action prevents the transfer of a phosphate group from ATP to tyrosine residues, thereby blocking the autophosphorylation and subsequent activation of the receptor.[4] This inhibition of the initial activation step halts the downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
Safety Operating Guide
Safe Disposal and Handling of PD173956: A Comprehensive Guide for Laboratory Professionals
For immediate use by researchers, scientists, and drug development professionals, this document provides essential safety, operational, and disposal protocols for the potent FGFR inhibitor, PD173956. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and the integrity of research. This information is intended to supplement, not replace, institutional and regulatory safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, consult the manufacturer-provided Safety Data Sheet (SDS) for complete hazard information. As a potent tyrosine kinase inhibitor, this compound should be handled with care to avoid exposure.
-
Personal Protective Equipment (PPE): A standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves are mandatory when handling this compound in solid or solution form.
-
Ventilation: To prevent inhalation of dust or aerosols, handle solid this compound and prepare solutions in a certified chemical fume hood.
-
Avoid Contact: Minimize direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.
Proper Disposal Procedures for this compound
The disposal of this compound and all contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of in regular trash or poured down the drain.
Step-by-Step Disposal Plan:
-
Waste Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other waste streams. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves).
-
-
Waste Containment:
-
Solid Waste: Collect unused this compound powder and contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a sealed, shatter-resistant hazardous waste container. Ensure the container material is compatible with the solvents used.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical components in the waste mixture.
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Quantitative Data: Potency of FGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for PD173074, a closely related and often interchangeably referenced FGFR inhibitor, against various receptor tyrosine kinases. This data highlights the compound's selectivity.
| Inhibitor | Target | IC50 (nM) |
| PD173074 | FGFR1 | ~25 |
| PD173074 | VEGFR2 | >1000 |
Data is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound.
Representative Protocol 1: Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the viability of a cancer cell line overexpressing an FGFR.
Materials:
-
Cancer cell line of interest (e.g., a cell line with known FGFR amplification)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range could be 0.01 to 10 µM. Include a vehicle control (e.g., DMSO). Replace the medium in the wells with the medium containing the different concentrations of this compound.[1][2]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[2][3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[2]
Representative Protocol 2: Western Blot for FGFR Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of downstream targets in the FGFR signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (e.g., anti-phospho-FRS2, anti-total-FRS2, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[4]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant.[4]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[5]
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody against a phosphorylated pathway protein overnight at 4°C.[5] Wash the membrane and incubate with an HRP-conjugated secondary antibody.[4]
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[5]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.[4]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.[4]
Mandatory Visualizations
FGFR Signaling Pathway and Inhibition by this compound
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Disposal
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PD173956
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of PD173956, a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR). Adherence to these protocols is essential for ensuring personnel safety and maintaining a compliant laboratory environment.
Essential Safety Precautions and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to avoid potential health risks. The primary hazards include skin irritation, serious eye irritation, respiratory irritation, and harm if swallowed.[1] Therefore, strict adherence to PPE protocols is mandatory.
Required Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing. | Protects against eye irritation and injury from accidental splashes of this compound solutions. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. | Minimizes the risk of respiratory tract irritation from inhalation.[1] |
Emergency First Aid Procedures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1]
Operational Plan: Handling and Experimental Workflow
All handling of solid this compound and preparation of stock solutions should be performed in a designated area, preferably within a chemical fume hood, to control exposure.
Sample Experimental Workflow: Inhibition of FGFR Signaling in a Cell-Based Assay
The following is a generalized workflow for utilizing this compound to study its effects on FGFR signaling in a cancer cell line.
Mechanism of Action: this compound as an FGFR Inhibitor
This compound functions as a small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The FGF/FGFR signaling pathway is crucial in various cellular processes, and its aberrant activation is implicated in several cancers. This compound exerts its effect by blocking the kinase activity of FGFRs, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Collection and Labeling | Disposal Procedure |
| Solid Waste | Collect unused/expired solid this compound, and contaminated consumables (e.g., gloves, pipette tips, weigh boats) in a dedicated, sealed, and clearly labeled plastic bag or container. | Place the sealed bag/container into a designated hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a leak-proof, sealable, and chemically compatible container (e.g., for DMSO solutions). Label clearly as "Hazardous Waste" and list all chemical constituents. | Do not mix with other waste streams unless compatibility is confirmed. Store in a designated secondary containment area. |
| Sharps Waste | Dispose of any sharps (needles, syringes, etc.) contaminated with this compound immediately into a puncture-proof, compliant sharps container labeled for hazardous chemical waste. | The sealed sharps container should be placed in the designated hazardous waste accumulation area. |
| Empty Containers | Triple-rinse containers that held this compound with a suitable solvent. Collect the rinsate as hazardous liquid waste. | After triple-rinsing, the container may be disposed of as regular laboratory glass or plastic, in accordance with institutional guidelines. |
Final Disposal:
All segregated and properly labeled hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash. [2][3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
